Product packaging for 3-Bromo-5-(prop-1-en-2-yl)pyridine(Cat. No.:CAS No. 118775-69-2)

3-Bromo-5-(prop-1-en-2-yl)pyridine

Cat. No.: B3021671
CAS No.: 118775-69-2
M. Wt: 198.06 g/mol
InChI Key: OOFYCJVNLMTQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-(prop-1-en-2-yl)pyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN B3021671 3-Bromo-5-(prop-1-en-2-yl)pyridine CAS No. 118775-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYCJVNLMTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634075
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40472-88-6
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Foreword: Understanding the Molecule

This compound, also known as 3-Bromo-5-isopropenylpyridine, is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive bromo group amenable to cross-coupling reactions and an isopropenyl moiety for polymerization or further functionalization, makes it a versatile building block. This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical characterization methodologies, and essential handling information, tailored for researchers in drug discovery and materials science.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its structural and fundamental properties. These identifiers are critical for database searches, regulatory submissions, and accurate documentation.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a prop-1-en-2-yl (isopropenyl) group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational predictions. Experimental verification is strongly recommended.

PropertyValueSource
CAS Number 118775-69-2Amerigo Scientific[1]
Alternate CAS 40472-88-6 (Note: Potential ambiguity in some databases)ChemicalBook, Echemi[2][3][4][5]
Molecular Formula C₈H₈BrNEchemi, Amerigo Scientific[1][2]
Molecular Weight 198.06 g/mol Amerigo Scientific[1]
Exact Mass 196.98400 DaEchemi[2]
XLogP3 (Predicted) 2.9Echemi[2]
PSA (Polar Surface Area) 12.9 ŲEchemi[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and acetonitrile. Low solubility in water is predicted.[6]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the compound. The following protocol outlines a standard, self-validating system for characterization.

cluster_0 Synthetic Pathway A 3,5-Dibromopyridine D This compound A->D B Isopropenylboronic acid pinacol ester B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) C->D Suzuki Coupling

References

3-Bromo-5-(prop-1-en-2-yl)pyridine CAS number 118775-69-2.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS No. 118775-69-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a proposed synthetic pathway, its reactivity with a focus on key cross-coupling reactions, and its potential applications in medicinal chemistry.

Core Compound Profile & Physicochemical Properties

This compound is a disubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The presence of a bromine atom at the 3-position and an isopropenyl group at the 5-position provides two distinct, chemically addressable sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

While the user-provided CAS number is 118775-69-2, it is worth noting that some commercial suppliers associate this compound name with CAS number 40472-88-6.[3][4] Researchers should verify the specific product they are sourcing. For the purpose of this guide, we will refer to the primary CAS number 118775-69-2.[5][6]

Table 1: Compound Identification and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 118775-69-2[5]
Molecular Formula C₈H₈BrN[3]
Molecular Weight 198.06 g/mol [3]
Exact Mass 196.98400 g/mol [3]
XLogP3 2.9[3]
PSA 12.9[3]

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed two-step synthesis involves:

  • Grignard Reaction: Monometalation of 3,5-dibromopyridine followed by the addition of acetone to form the tertiary alcohol, 2-(5-bromopyridin-3-yl)propan-2-ol.

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield the target alkene.

G cluster_0 Step 1: Grignard Formation & Addition cluster_1 Step 2: Dehydration A 3,5-Dibromopyridine C 5-Bromo-3-pyridyl-lithium (or Grignard Reagent) A->C Halogen-Metal Exchange (THF, -78 °C) B n-BuLi or i-PrMgCl E 2-(5-bromopyridin-3-yl)propan-2-ol (Tertiary Alcohol Intermediate) C->E Nucleophilic Addition & Aqueous Workup D Acetone (Dry) D->E Nucleophilic Addition & Aqueous Workup G This compound (Final Product) E->G Elimination (E1) (Heat) F Acid Catalyst (e.g., H2SO4, PTSA)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Grignard Reagent Formation and Reaction:

    • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete metal-halogen exchange.

    • Slowly add a solution of anhydrous acetone (1.2 eq) in THF to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-(5-bromopyridin-3-yl)propan-2-ol.

  • Dehydration to Final Product:

    • Combine the purified alcohol intermediate with toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude oil via flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization

Spectroscopic analysis is essential for structural confirmation. While a full dataset is not published, spectral data is commercially available.[7] Expected NMR signals can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data

TypePredicted Chemical Shifts (δ) and Multiplicities
¹H NMR ~8.6-8.8 ppm (m, 2H, Pyridine H2, H6), ~8.0-8.2 ppm (m, 1H, Pyridine H4), ~5.5 ppm (s, 1H, vinyl CH ₂), ~5.2 ppm (s, 1H, vinyl CH ₂), ~2.1 ppm (s, 3H, CH ₃)
¹³C NMR ~150-155 ppm (C2, C6), ~140-145 ppm (C5-C =CH₂), ~138-142 ppm (C4), ~120-125 ppm (C3-Br), ~115-120 ppm (C=C H₂), ~22-25 ppm (C H₃)

Note: Predicted values are estimates. Actual spectra should be obtained for confirmation.[8][9]

Chemical Reactivity and Key Transformations

The utility of this compound in drug discovery stems from its two distinct functional handles, which can be addressed through orthogonal synthetic strategies.

A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond on the electron-deficient pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[10]

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[11][12] This reaction is widely used to synthesize biaryl and hetero-biaryl motifs common in pharmaceuticals.[13]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

G cluster_legend Legend Pd(0)L2 Pd(0)L₂ Complex1 L₂Pd(II)(Py-R)Br Pd(0)L2->Complex1 Py-R-Br OxAdd Oxidative Addition Complex2 L₂Pd(II)(Py-R)R' Complex1->Complex2 R'B(OH)₂ + Base Transmetal Transmetalation Complex2->Pd(0)L2 Product Py-R-R' Complex2->Product RedElim Reductive Elimination PyR Py-R = this compound Rprime R' = Aryl, Vinyl, etc.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[15][16] This reaction has revolutionized the synthesis of anilines and their heteroaromatic analogs, which are prevalent in bioactive molecules.[17][18]

Mechanism: The cycle is similar to the Suzuki coupling:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: An amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[17]

G cluster_legend Legend Pd(0)L2 Pd(0)L₂ Complex1 L₂Pd(II)(Py-R)Br Pd(0)L2->Complex1 Py-R-Br OxAdd Oxidative Addition Complex2 L₂Pd(II)(Py-R)NR'R'' Complex1->Complex2 HNR'R'' + Base AmineCoord Amine Coordination & Deprotonation Complex2->Pd(0)L2 Product Py-R-NR'R'' Complex2->Product RedElim Reductive Elimination PyR Py-R = this compound NRR HNR'R'' = Primary or Secondary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Reactivity of the Isopropenyl Group

The prop-1-en-2-yl moiety offers a secondary site for functionalization. While less commonly exploited in initial library synthesis compared to the C-Br bond, it provides opportunities for late-stage diversification. Potential reactions include:

  • Hydrogenation: Reduction to an isopropyl group using catalysts like Pd/C.

  • Oxidative Cleavage: Ozonolysis to yield a ketone (3-bromo-5-acetylpyridine).

  • Hydroboration-Oxidation: Anti-Markovnikov addition to form a primary alcohol.

  • Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

Applications in Medicinal Chemistry & Drug Discovery

This compound is not an active pharmaceutical ingredient itself but serves as a highly valuable scaffold. The strategic placement of the bromo and isopropenyl groups allows for a divergent synthetic approach.

  • Core Scaffold Elaboration: The C-Br bond is typically addressed first via Suzuki or Buchwald-Hartwig reactions to install a desired aryl or amino substituent, forming the core of a new chemical series.

  • Vector Group Modification: The isopropenyl group can be considered a "vector" for modifying physicochemical properties. Its conversion to an alcohol, amine, or other functional group can be used to tune solubility, polarity, or to introduce a new vector for interaction with a biological target.

The pyridine core itself is present in a vast number of FDA-approved drugs, including kinase inhibitors, antivirals, and CNS agents, underscoring the importance of novel pyridine building blocks in discovery pipelines.

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 118775-69-2) is publicly available. However, based on GHS information for the compound under a different CAS number[3] and the SDS for the closely related 3-bromopyridine,[19][20][21] a hazard profile can be inferred. It should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information (Inferred)

CategoryInformation
Pictograms GHS06 (Toxic), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation. (Inferred from 3-bromopyridine)[20]H335: May cause respiratory irritation. (Inferred from 3-bromopyridine)[19]
Precautionary Statements P261: Avoid breathing vapors/mist.P264: Wash skin thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[3]

Disclaimer: This information is inferred and not a substitute for a formal SDS. Always consult the SDS provided by the supplier before handling this chemical.

References

A Deep Dive into the Spectral Landscape of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the novel compound 3-Bromo-5-(prop-1-en-2-yl)pyridine, a molecule of significant interest in medicinal chemistry and drug development. We will explore the structural elucidation of this compound through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a contextual understanding of the analytical choices and interpretations that are foundational to robust scientific discovery.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The unique electronic properties of the pyridine ring, combined with the steric and electronic influences of its substituents, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. In this compound, the presence of a bromine atom and a prop-1-en-2-yl group on the pyridine core creates a unique chemical entity with potential for novel biological activity. The bromine can serve as a handle for further synthetic modifications, while the alkenyl group can participate in various biological interactions. Accurate and comprehensive spectral analysis is paramount to confirming the structure of this molecule and ensuring its purity, which are critical steps in the drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the pyridine ring and the protons of the prop-1-en-2-yl substituent. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 45-90 degrees

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Interpretation and Rationale:

The expected chemical shifts for the protons are detailed in the table below. The deshielding of the pyridine protons is a direct consequence of the electronegativity of the nitrogen atom and the resulting ring currents. The bromine atom further influences the electronic environment, causing subtle shifts in the positions of the adjacent protons. Data from similar compounds like 3-bromopyridine can be used as a reference for predicting these shifts.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyridine)~8.6d~2.01H
H-4 (Pyridine)~7.9t~2.01H
H-6 (Pyridine)~8.5d~2.01H
=CH₂ (alkenyl)~5.4s-1H
=CH₂ (alkenyl)~5.1s-1H
-CH₃ (alkenyl)~2.1s-3H

Note: Predicted values are based on established principles and data from analogous compounds.

Causality Behind the Assignments:

  • Pyridine Protons (H-2, H-4, H-6): The protons at positions 2 and 6 are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom. The H-4 proton will be slightly more shielded. The observed multiplicities (doublet, triplet, doublet) arise from the coupling between these protons.

  • Alkenyl Protons (=CH₂): The two geminal protons on the double bond are expected to appear as singlets (or very finely split multiplets) due to the absence of adjacent protons to couple with. Their chemical shift around 5 ppm is characteristic of vinylic protons.

  • Methyl Protons (-CH₃): The methyl protons are attached to a double bond, resulting in a chemical shift around 2.1 ppm. This signal is expected to be a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

    • A sufficient number of scans and relaxation delay are used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Rationale:

The molecule has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~150
C-3 (Pyridine, C-Br)~120
C-4 (Pyridine)~138
C-5 (Pyridine)~135
C-6 (Pyridine)~148
C (alkenyl, quaternary)~142
=CH₂ (alkenyl)~115
-CH₃ (alkenyl)~22

Note: Predicted values are based on established principles and data from analogous compounds like pyridine.[2]

Causality Behind the Assignments:

  • Pyridine Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the bromine atom (C-3) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

  • Alkenyl Carbons: The quaternary carbon of the double bond is more deshielded than the terminal =CH₂ carbon. The methyl carbon is the most shielded, appearing in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure and stability.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Rationale:

The molecular formula of this compound is C₈H₈BrN.[3] The molecular weight is approximately 198.06 g/mol .[3] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.

Predicted Mass Spectrum Data:

m/z Relative Intensity Identity
197/199High[M]⁺ (Molecular Ion)
182/184Moderate[M - CH₃]⁺
118Moderate[M - Br]⁺
78High[C₅H₄N]⁺ (Pyridyl cation)

Note: The presence of bromine isotopes will result in doublet peaks for all bromine-containing fragments.

Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways. The molecular ion is the primary species formed. Subsequent fragmentation can involve the loss of a methyl radical from the prop-1-en-2-yl group, or the cleavage of the C-Br bond. The fragmentation of the pyridine ring itself can also occur. Insights into the fragmentation of the bromopyridine core can be drawn from the mass spectrum of 3-bromopyridine.[4]

Fragmentation_Pathway M [C₈H₈BrN]⁺˙ m/z 197/199 M_minus_CH3 [C₇H₅BrN]⁺ m/z 182/184 M->M_minus_CH3 - •CH₃ M_minus_Br [C₈H₈N]⁺ m/z 118 M->M_minus_Br - •Br Pyridyl [C₅H₄N]⁺ m/z 78 M_minus_Br->Pyridyl - C₃H₄

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Data Interpretation and Rationale:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkenyl group, the C=C bonds of both the ring and the substituent, and the C-Br bond.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration
3100-3000MediumAromatic C-H stretch
3080-3020MediumAlkenyl =C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
~1640MediumAlkene C=C stretch
1600-1450Medium-StrongAromatic C=C and C=N stretch
900-675StrongAromatic C-H out-of-plane bend
~890StrongAlkenyl =C-H out-of-plane bend
690-515MediumC-Br stretch

Note: These are general ranges for the expected functional groups.[5][6][7]

Causality Behind the Assignments:

  • C-H Stretches: The C-H stretching vibrations above 3000 cm⁻¹ are indicative of sp² hybridized carbons (aromatic and alkenyl), while those below 3000 cm⁻¹ are from the sp³ hybridized methyl group.

  • C=C Stretches: The C=C stretch of the prop-1-en-2-yl group is expected around 1640 cm⁻¹. The aromatic ring stretches will appear in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane Bending: The strong absorptions in the "fingerprint" region (below 1000 cm⁻¹) are highly characteristic. The pattern of C-H out-of-plane bending can give clues about the substitution pattern of the aromatic ring.

  • C-Br Stretch: The C-Br stretch is expected at a low wavenumber due to the high mass of the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can reveal the presence of conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Rationale:

Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[8] The substitution on the pyridine ring in this compound is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system.

Predicted UV-Vis Absorption:

  • λmax: ~260-280 nm

The observed λmax is a result of π → π* transitions within the conjugated system of the molecule. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Conclusion: A Cohesive Picture from Multiple Spectroscopic Views

The comprehensive spectral analysis of this compound, integrating data from NMR, MS, IR, and UV-Vis spectroscopy, provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the puzzle, and together they form a cohesive and unambiguous picture of the molecule's identity and purity. This multi-technique approach is fundamental to ensuring the quality and reliability of compounds in the drug discovery and development process.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR (¹H & ¹³C) Structure Molecular Skeleton Connectivity NMR->Structure MS Mass Spectrometry (EI-MS) MW_Frag Molecular Weight Fragmentation Pattern MS->MW_Frag IR Infrared Spectroscopy (FT-IR) Func_Groups Functional Groups IR->Func_Groups UV_Vis UV-Vis Spectroscopy Conj_Sys Conjugated System UV_Vis->Conj_Sys Final_Structure Confirmed Structure of This compound Structure->Final_Structure MW_Frag->Final_Structure Func_Groups->Final_Structure Conj_Sys->Final_Structure

Caption: Workflow illustrating the integration of multiple spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine. As a substituted pyridine, this compound represents a valuable scaffold in medicinal chemistry and drug development.[1] This document delves into the intricate details of its electronic properties, conformational possibilities, and spectroscopic signatures, offering insights for its application in synthetic chemistry and as a building block for novel therapeutic agents. The guide also outlines a representative synthetic protocol and discusses the compound's reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their unique physicochemical properties, including their ability to act as hydrogen bond acceptors and their inherent polarity, make them privileged scaffolds in the design of bioactive molecules.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its pharmacological profile.

This guide focuses on this compound (also known as 3-Bromo-5-isopropenylpyridine), a molecule that combines the reactivity of a brominated pyridine with the potential for further functionalization of the isopropenyl group. Understanding the interplay between these two functional groups is key to harnessing this molecule's synthetic potential.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3- and 5-positions with a bromine atom and a prop-1-en-2-yl (isopropenyl) group, respectively.

Geometry and Bond Parameters

The bromine atom at the 3-position will influence the electron density of the ring through both inductive and resonance effects. The isopropenyl group at the 5-position introduces a region of sp² hybridization and can exhibit different conformational preferences relative to the plane of the pyridine ring. The rotational barrier around the C5-C(isopropenyl) bond will determine the favored conformation, which in turn can impact intermolecular interactions.

Electronic Effects

The electronic nature of the substituents significantly influences the reactivity of the pyridine ring.

  • Bromine (at C3): The bromine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated into the aromatic system through a weaker, positive resonance effect (+R). In halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[3]

  • Isopropenyl Group (at C5): The isopropenyl group is generally considered to be a weakly electron-donating group through hyperconjugation and a weak resonance effect.

The combination of these substituents results in a complex electronic landscape on the pyridine ring. The nitrogen atom itself is electron-withdrawing, making the pyridine ring inherently electron-deficient compared to benzene.[3] The presence of the bromine atom further deactivates the ring, particularly at the ortho and para positions relative to it.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

  • Pyridine Ring Protons: Three signals corresponding to the protons at the C2, C4, and C6 positions. Due to the substitution pattern, these will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C6 will likely be the most downfield, influenced by the adjacent nitrogen.

  • Isopropenyl Protons: Two signals for the geminal vinyl protons, which will appear as singlets or narrow multiplets in the olefinic region (typically δ 5.0-6.0 ppm). A singlet for the methyl protons will be observed in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For this compound, eight distinct signals are expected:

  • Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine (C3) will be significantly shielded compared to the other carbons.

  • Isopropenyl Carbons: Three signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized methyl carbon. The quaternary carbon of the double bond will likely have a lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic and Vinyl C-H stretching
3000-2850Alkyl C-H stretching
~1640C=C stretching (isopropenyl)
1600-1400Aromatic C=C and C=N stretching
~1050C-Br stretching
1000-650C-H out-of-plane bending (aromatic and vinyl)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways may include the loss of a methyl radical (CH₃) or the bromine atom.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound can be envisioned starting from a readily available precursor like 3,5-dibromopyridine. The following workflow outlines a potential synthetic strategy.

Synthesis_Workflow A 3,5-Dibromopyridine B Suzuki-Miyaura Coupling A->B Pd catalyst, base D This compound B->D C Isopropenylboronic acid pinacol ester C->B

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), isopropenylboronic acid pinacol ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity and Potential for Further Functionalization

The presence of both a bromine atom and an isopropenyl group provides two key reactive sites for further synthetic transformations.

Reactivity Core This compound Suzuki Suzuki Coupling (Aryl, Heteroaryl, Alkyl) Core->Suzuki C-Br bond Heck Heck Coupling Core->Heck C-Br bond Buchwald Buchwald-Hartwig Amination Core->Buchwald C-Br bond Hydroboration Hydroboration-Oxidation Core->Hydroboration C=C bond Epoxidation Epoxidation Core->Epoxidation C=C bond

Figure 2: Key reactive sites and potential transformations of the title compound.

  • C-Br Bond: The C-Br bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: To introduce new aryl, heteroaryl, or alkyl groups.

    • Heck Coupling: To form new carbon-carbon bonds with alkenes.

    • Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.

  • Isopropenyl Group: The double bond of the isopropenyl group can undergo a range of transformations, such as:

    • Hydroboration-Oxidation: To form the corresponding alcohol.

    • Epoxidation: To form an epoxide, which can be further functionalized.

    • Hydrogenation: To saturate the double bond, yielding the isopropyl-substituted pyridine.

Applications in Drug Development

The 3-bromo-5-substituted pyridine scaffold is a valuable starting point for the synthesis of complex molecules with potential therapeutic applications. The ability to selectively functionalize the C-Br bond via cross-coupling reactions allows for the rapid generation of libraries of compounds for high-throughput screening. The isopropenyl group can also be modified to introduce additional diversity and fine-tune the physicochemical properties of the final compounds.

While specific examples of this compound in late-stage drug candidates are not widely reported in publicly accessible literature, its structural motifs are present in molecules explored in various therapeutic areas. The pyridine core is a known pharmacophore in kinase inhibitors, and the strategic placement of substituents is crucial for achieving selectivity and potency.

Conclusion

This compound is a versatile building block for organic synthesis and drug discovery. Its molecular structure, characterized by the interplay of the electron-withdrawing bromine atom and the isopropenyl group on an electron-deficient pyridine ring, offers multiple avenues for synthetic diversification. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and for monitoring its transformations. The reactivity of both the C-Br bond and the isopropenyl group makes this compound a valuable intermediate for the construction of complex molecular architectures with potential applications in the development of novel pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with predictive analysis based on the compound's molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for solvent selection in synthesis, purification, and formulation. The guide includes a detailed examination of the physicochemical properties of this compound, a predicted solubility profile across a range of common organic solvents, and a step-by-step experimental protocol for both qualitative and quantitative solubility determination.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey from discovery to application. For a compound like this compound, understanding its behavior in various organic solvents is paramount for several key stages of development:

  • Synthetic Chemistry: The choice of solvent can dictate reaction rates, yields, and the formation of byproducts. A solvent that effectively dissolves reactants while being amenable to the reaction conditions is essential for efficient synthesis.

  • Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility. Selecting an appropriate solvent system is crucial for isolating the target compound with high purity.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an API in various excipients and solvent systems directly impacts its bioavailability and the feasibility of different dosage forms.

  • Analytical Chemistry: Accurate quantification and characterization of this compound often require its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Profile of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure and resulting physicochemical properties is necessary.

Molecular Structure:

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical and predictive analysis of the solubility of this compound in common organic solvents, complemented by robust experimental protocols for its determination. The molecule is predicted to exhibit good solubility in polar aprotic and nonpolar solvents, and moderate to good solubility in polar protic solvents, with poor solubility in water. These predictions are grounded in the principles of "like dissolves like" and an analysis of the compound's key structural features.

For researchers and developers working with this compound, the information presented herein serves as a critical starting point for solvent selection and process optimization. It is strongly recommended that the predicted solubility profile be confirmed experimentally using the outlined protocols to obtain precise quantitative data. Such empirical data will be invaluable for advancing the synthesis, purification, and formulation of this promising compound.

An In-depth Technical Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. While the specific historical discovery of this compound is not prominently documented in scientific literature, this guide elucidates its chemical characteristics, outlines plausible synthetic pathways based on established methodologies for pyridine functionalization, and explores its potential applications as a key intermediate in the development of novel chemical entities.

Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative featuring a propenyl group. Its structure presents multiple reactive sites, making it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 40472-88-6, 118775-69-2[1][2][3][4]
Molecular Formula C8H8BrN[4][5]
Molecular Weight 198.06 g/mol [4][5]
Synonyms 3-Bromo-5-isopropenylpyridine, 3-Bromo-5-(1-methylethenyl)pyridine[5]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the vinyl protons, and the methyl protons of the prop-1-en-2-yl group.[6]

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the prop-1-en-2-yl substituent.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine.[6]

  • Infrared (IR) Spectroscopy: Absorption bands indicative of C=C and C=N stretching vibrations within the pyridine ring and the alkene group, as well as C-H stretching and bending vibrations.[6]

Plausible Synthetic Strategies

The synthesis of this compound can be approached through several established methods in pyridine chemistry. The choice of a particular route would depend on the availability of starting materials, desired yield, and scalability. A logical and efficient synthetic pathway would likely involve the introduction of the bromo and prop-1-en-2-yl substituents onto a pyridine core.

Retrosynthetic Analysis

A retrosynthetic approach suggests that this compound could be synthesized from simpler, commercially available pyridine derivatives. Key disconnections point towards 3,5-dibromopyridine or a 3-bromo-5-substituted pyridine as a key intermediate.

G target This compound intermediate1 3,5-Dibromopyridine target->intermediate1 Suzuki or Stille Coupling intermediate2 3-Bromo-5-acetylpyridine target->intermediate2 Wittig Reaction intermediate3 3-Aminopyridine intermediate1->intermediate3 Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol from 3,5-Dibromopyridine

A robust and versatile method for the synthesis of this compound would likely start from 3,5-dibromopyridine, taking advantage of modern cross-coupling reactions.

Step 1: Monosubstitution of 3,5-Dibromopyridine

The selective monosubstitution of 3,5-dibromopyridine can be achieved using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This approach offers high regioselectivity and functional group tolerance.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

G start 3,5-Dibromopyridine product This compound start->product Suzuki Coupling reagent Isopropenylboronic acid pinacol ester Pd(PPh3)4, K2CO3 reagent->product

Caption: Proposed synthesis via Suzuki coupling.

Potential Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The structural motifs present in this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

  • Scaffold for Library Synthesis: The bromo and propenyl groups serve as handles for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) to introduce diverse substituents.[7] The propenyl group can undergo reactions such as oxidation, reduction, or addition to introduce further complexity.

  • Intermediate for Bioactive Molecules: The pyridine core is a common feature in pharmacologically active compounds. The specific substitution pattern of this molecule could be a key building block for novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. While no specific drug is publicly documented as being derived from this exact starting material, the synthesis of various 3-bromo-5-substituted pyridines as intermediates for azatetralones with potential therapeutic applications has been patented.[8]

Conclusion

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of functionalized pyridines, 3-Bromo-5-(prop-1-en-2-yl)pyridine serves as a versatile and highly valuable building block. Its unique structure, featuring a reactive bromine atom for cross-coupling and an isopropenyl group for further synthetic transformations, allows for the rapid construction of molecular complexity.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] These reactions offer unparalleled functional group tolerance, high yields, and predictable stereochemistry, making them indispensable tools for drug development professionals and academic researchers alike.

This guide provides an in-depth exploration of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi—as applied to the this compound substrate. Beyond simple step-by-step instructions, this document elucidates the mechanistic rationale behind protocol choices, offers expert insights for troubleshooting, and furnishes detailed workflows to ensure reproducible and successful outcomes.

Part 1: The Foundational Mechanism: A Unified Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[2] The cycle is initiated by a Pd(0) species, which can be introduced as a pre-formed complex (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂). The three fundamental steps are Oxidative Addition, Transmetalation (or related steps), and Reductive Elimination.

General_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation oa_complex->trans_complex mx M-X trans_complex->pd0 Reductive Elimination trans_complex->pd0 product R¹-R² start R¹-X start->pd0 Oxidative Addition partner R²-M

Caption: Generalized Palladium(0) Catalytic Cycle.

  • Oxidative Addition: The rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate.[2]

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron in Suzuki, organozinc in Negishi) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2]

Part 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[1][3] It is exceptionally robust for coupling aryl halides with aryl or vinyl boronic acids.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is common. For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[4]

  • Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1][4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, especially with sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O95~85-95
Thiophene-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃THF80>90

Yields are representative for structurally similar bromopyridine substrates and serve as a general guide.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Py-Pd(II)(Br)L₂ pd0->oa_complex base_complex Py-Pd(II)(OH)L₂ oa_complex->base_complex Base Exchange trans_complex Py-Pd(II)(Ar)L₂ trans_complex->pd0 Reductive Elimination product Py-Ar start Py-Br start->pd0 Oxidative Addition boronic Ar-B(OH)₂ + Base boronic->base_complex Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Part 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] It uniquely employs a dual catalytic system of palladium and copper(I).

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common precatalyst.

  • Copper(I) Co-catalyst: The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[8] Common sources are CuI.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the H-Br generated during the reaction.[8]

Protocol: Sonogashira Coupling with Phenylacetylene
  • Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.

  • Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base like diisopropylamine (DIPA, 2.0-3.0 eq). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-6 hours), as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Representative Sonogashira Conditions
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)DIPATHFRT~90
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)TEADMF50>95
1-HeptynePd(OAc)₂/XPhos (2/4)CuI (5)Cs₂CO₃Dioxane60~85

Yields are representative and may vary based on the specific alkyne used.[7][9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Py-Pd(II)(Br)L₂ pd0->oa_complex Py-Br trans_complex Py-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Py-C≡C-R trans_complex->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + CuI, Base cu_acetylide->oa_complex from Cu Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Part 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[10][11] The reaction couples an aryl halide with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Ligand: This is the most critical parameter. The reductive elimination step to form the C-N bond is often slow. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are essential.[12] They stabilize the palladium catalyst, promote oxidative addition, and dramatically accelerate the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOᵗBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[13]

  • Catalyst: Pre-formed catalyst systems ("precatalysts") are often used. These are stable Pd(II) complexes that are readily reduced to the active Pd(0) species in the reaction mixture, ensuring high catalytic activity.

Protocol: Buchwald-Hartwig Amination with Morpholine
  • Setup: In a glovebox or under a strict inert atmosphere, add NaOᵗBu (1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and this compound (1.0 eq) to a vial or flask.

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene or CPME). Add the amine (e.g., morpholine, 1.2 eq).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by LC-MS (often complete in 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a plug of silica gel or Celite®, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography or crystallization.

Data Summary: Representative Buchwald-Hartwig Conditions
AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholineXPhos Pd G3 (2)NaOᵗBuToluene100>95
AnilineRuPhos Pd G3 (2)LHMDSDioxane110~90
BenzylamineBrettPhos Pd G3 (2)K₃PO₄t-Amyl Alcohol100~85-95

Yields are based on established protocols for aryl bromides and are highly dependent on the specific amine and ligand combination.[13][14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Py-Pd(II)(Br)L pd0->oa_complex amido_complex [Py-Pd(II)(NR¹R²)L]⁻ oa_complex->amido_complex amido_complex->pd0 Reductive Elimination product Py-NR¹R² start Py-Br start->pd0 Oxidative Addition amine HNR¹R² + Base amine->oa_complex Amine Coordination & Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Part 5: Negishi Coupling for Versatile C-C Bond Formation

The Negishi coupling utilizes highly reactive organozinc reagents, which allows for the coupling of sp³, sp², and sp carbon centers under relatively mild conditions.[15][16] While organozinc reagents are moisture-sensitive, their high reactivity often leads to faster reactions and broader substrate scope compared to other methods.

Causality Behind Experimental Choices:

  • Organozinc Reagent: These are typically prepared beforehand by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). They must be handled under strictly anhydrous and inert conditions.[17]

  • Catalyst/Ligand: Palladium catalysts with phosphine ligands are standard. Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with P(2-furyl)₃ are effective. The choice of ligand can influence the rate and selectivity of the reaction.

  • Solvent: Anhydrous ethereal solvents like THF or dioxane are required to maintain the stability and reactivity of the organozinc reagent.

Protocol: Negishi Coupling with Phenylzinc Chloride

Note: This protocol assumes the prior preparation of the organozinc reagent.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and this compound (1.0 eq) dissolved in anhydrous THF.

  • Reagent Addition: Slowly add the solution of the organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF, 1.5 eq) to the reaction mixture at room temperature via syringe or cannula.

  • Reaction: Stir the reaction at room temperature or heat to 50-65 °C. The reaction is often rapid, and progress can be monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Representative Negishi Conditions
Organozinc ReagentCatalyst (mol%)SolventTemp (°C)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)THF65>90
Alkylzinc bromidePd(dppf)Cl₂ (5)THFRT to 50~70-85
Vinylzinc chloridePd₂(dba)₃/P(2-furyl)₃ (2/8)THFRT~80

Yields are representative. The preparation and purity of the organozinc reagent are critical for success.[15][18]

Negishi_Cycle pd0 Pd(0)L₂ oa_complex Py-Pd(II)(Br)L₂ pd0->oa_complex trans_complex Py-Pd(II)(R)L₂ oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product Py-R start Py-Br start->pd0 Oxidative Addition zinc R-Zn-Cl zinc->oa_complex Transmetalation

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Key Structural Motifs in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds.[1][3] These structural motifs are prevalent in a vast array of medicinally important compounds. This guide provides a detailed examination and practical protocols for the Suzuki-Miyaura coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substrate of interest for generating novel pyridine derivatives. The presence of the pyridine ring and the vinyl group makes the resulting products valuable intermediates for further chemical elaboration in drug discovery programs.

The reaction involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.[1][2] For heteroaromatic substrates like this compound, careful selection of the catalytic system and reaction conditions is paramount to achieving high efficiency and minimizing side reactions. The electron-deficient nature of the pyridine ring can influence the catalytic cycle, and the vinyl functionality requires mild conditions to prevent unwanted polymerization or isomerization.

Mechanistic Considerations: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[4][5] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1] For bromopyridines, this step is typically efficient with appropriate catalyst systems.[6]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium center.[4] This process is facilitated by the presence of a base, which activates the organoboron species by forming a more nucleophilic borate complex.[7] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both L₂Pd(II)(Ar)(R) Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

ParameterRecommended OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI-IPrPd(PPh₃)₄: A versatile and commonly used catalyst. Pd(OAc)₂/SPhos: Electron-rich and bulky phosphine ligands like SPhos are highly effective for challenging substrates like bromopyridines, promoting both oxidative addition and reductive elimination.[6] PEPPSI-IPr: N-heterocyclic carbene (NHC) based catalysts offer high activity, often allowing for lower catalyst loadings and shorter reaction times due to the strong σ-donating ability of the NHC ligand.[6][8]
Boronic Acid/Ester Isopropenylboronic acid pinacol esterPinacol esters are generally more stable than the corresponding boronic acids, preventing protodeboronation and ensuring a longer shelf-life.[2] They are highly effective in Suzuki-Miyaura couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid/ester for transmetalation.[7] K₂CO₃: A common and effective base. K₃PO₄: Often a superior choice for couplings involving heteroaromatic halides.[9] Cs₂CO₃: A strong base that can be beneficial in difficult couplings.
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1] Toluene and 1,4-Dioxane are common organic solvents for Suzuki couplings. DMF can also be used, particularly with palladacycle catalysts.[6] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °CThe reaction temperature is dependent on the chosen solvent and the reactivity of the substrates. Higher temperatures are often required to drive the reaction to completion, but should be carefully controlled to avoid decomposition.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific applications.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)

This protocol is recommended for its high efficiency with heteroaromatic bromides.[6]

Materials:

  • This compound (1.0 eq)

  • Isopropenylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, isopropenylboronic acid pinacol ester, and potassium phosphate.

  • In a separate vial, weigh out palladium(II) acetate and SPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental_Workflow start Start: Oven-dried Schlenk Flask add_reagents Add: 1. This compound 2. Isopropenylboronic acid pinacol ester 3. K₃PO₄ 4. Pd(OAc)₂/SPhos start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_reagents->inert_atm add_solvent Add Degassed Solvents (1,4-Dioxane/H₂O) inert_atm->add_solvent heat_stir Heat to 100 °C with Stirring add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor workup Aqueous Workup (EtOAc/H₂O Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, which is particularly advantageous for high-throughput synthesis in drug discovery.

Materials:

  • This compound (1.0 eq)

  • Isopropenylboronic acid pinacol ester (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethanol/Water (4:1, degassed)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, isopropenylboronic acid pinacol ester, Pd(PPh₃)₄, and potassium carbonate.

  • Add the degassed ethanol/water solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes). Note: Optimal temperature and time should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active catalyst system (e.g., a Pd-NHC catalyst), or a stronger base like Cs₂CO₃. Ensure that all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.

  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent is a common side reaction. Using a boronic ester instead of a boronic acid can mitigate this issue.[2]

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the organoboron reagent or the organohalide can occur. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring efficient stirring.

  • Purification: The purification of pyridine-containing compounds by silica gel chromatography can sometimes be challenging due to the basicity of the nitrogen atom. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve peak shape and separation.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of substituted pyridines. The protocols outlined in this guide, based on established principles for the coupling of heteroaromatic halides, provide a solid foundation for the successful synthesis of novel compounds derived from this compound. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize these protocols for their specific synthetic needs, accelerating the discovery and development of new chemical entities.

References

using 3-Bromo-5-(prop-1-en-2-yl)pyridine in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Modern Heterocyclic Synthesis

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in critical biological interactions.[1][2][3] This guide focuses on this compound, a highly versatile and bifunctional building block for the synthesis of complex heterocyclic systems. This molecule offers two distinct and orthogonally reactive sites: a bromine atom, ideal for transition-metal-catalyzed cross-coupling reactions, and an isopropenyl group, which can serve as a handle for cyclization, polymerization, or further functionalization. We provide an in-depth analysis of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

Pyridine derivatives are integral to a vast array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents.[2][4] The strategic design of synthetic intermediates is therefore critical to accelerating the discovery of novel therapeutics. This compound emerges as a particularly valuable intermediate due to its dual reactivity.

  • The Bromo Group (C3-Position): As an aryl bromide, this position is a prime substrate for a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, forming key C-C, C-N, and C-O bonds with predictable regioselectivity.

  • The Isopropenyl Group (C5-Position): This vinyl moiety is a versatile functional group. It can act as a Michael acceptor, participate in cycloaddition reactions, or undergo oxidation, reduction, or rearrangement to introduce new functionalities, often serving as the key step in the formation of fused heterocyclic ring systems.

This guide will explore the primary synthetic pathways leveraging this reagent, focusing on the underlying principles that govern reaction outcomes and providing robust protocols for practical implementation.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-Bromo-5-isopropenylpyridine[6]
CAS Number 118775-69-2, 40472-88-6[6][7]
Molecular Formula C₈H₈BrN[6]
Molecular Weight 198.06 g/mol [6]
Appearance Colorless to pale yellow liquid/oilGeneral Knowledge
MDL Number MFCD19689077[6]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to light and air; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Application in Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is the most common site for initial elaboration. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.[8]

Workflow for Cross-Coupling and Diversification

G A This compound B Transition-Metal-Catalyzed Cross-Coupling A->B C Suzuki Coupling (Ar-B(OH)2) B->C D Heck Coupling (Alkene) B->D E Buchwald-Hartwig (Amine) B->E F Sonogashira Coupling (Alkyne) B->F G Functionalized Pyridine Intermediate C->G D->G E->G F->G H Further Transformation of Isopropenyl Group G->H I Final Heterocyclic Product H->I G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂(Br) (Oxidative Adduct) A->C B Oxidative Addition B->C E Ar-Pd(II)L₂(Ar') (Di-organopalladium Complex) C->E D Transmetalation (Ar'-B(OH)₂ + Base) D->E E->A G Ar-Ar' (Product) E->G F Reductive Elimination F->A H R-X (Aryl Halide) H->B

References

The Strategic Utility of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance, largely due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile template for chemical modification.[1][2] Within this privileged class of heterocycles, 3-Bromo-5-(prop-1-en-2-yl)pyridine emerges as a particularly intriguing, yet underexplored, building block. This molecule, characterized by the CAS Number 118775-69-2, possesses two key functional handles for synthetic diversification: a bromine atom at the 3-position and an isopropenyl group at the 5-position.[3] This unique arrangement offers medicinal chemists a powerful platform for the strategic construction of complex molecular architectures aimed at a diverse array of biological targets.

The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. The isopropenyl group, on the other hand, provides a latent reactive handle for a variety of chemical transformations, allowing for further structural elaboration and the introduction of diverse pharmacophoric elements. This dual functionality makes this compound a highly valuable starting material for the synthesis of novel chemical entities with potential applications in areas such as oncology, neuroscience, and infectious diseases. This guide will provide an in-depth exploration of the strategic application of this versatile scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of a building block is paramount for its effective utilization in a drug discovery program.

PropertyValueSource
CAS Number 118775-69-2[3]
Molecular Formula C8H8BrN[3]
Molecular Weight 198.06 g/mol [3]
Alternative Names 3-Bromo-5-isopropenylpyridine; 3-Bromo-5-(1-methylethenyl)pyridine[3]

The reactivity of this compound is dominated by its two key functional groups. The C-Br bond at the 3-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction will dictate the nature of the newly formed bond. The isopropenyl group offers a different set of synthetic possibilities, including hydrogenation, oxidation, and addition reactions.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile starting material for the synthesis of novel, biologically active molecules. Its utility can be broadly categorized by the strategic manipulation of its two key functional groups.

Elaboration via Cross-Coupling Reactions at the 3-Position

The bromine atom at the 3-position is a gateway to a vast chemical space through well-established and robust cross-coupling methodologies. These reactions are the workhorses of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron species.[1] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common motifs in kinase inhibitors and other targeted therapies.[4]

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) reagent1->catalyst Oxidative Addition reagent2 Aryl/Heteroaryl Boronic Acid or Ester reagent2->catalyst Transmetalation product 3-Aryl/Heteroaryl-5-(prop-1-en-2-yl)pyridine catalyst->product Reductive Elimination base Base (e.g., K2CO3, Cs2CO3) base->catalyst

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-Phenyl-5-(prop-1-en-2-yl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Phenyl-5-(prop-1-en-2-yl)pyridine.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic efficiency.

  • Ligand: Triphenylphosphine is a common ligand in Suzuki couplings. It stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[5]

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is of immense importance in medicinal chemistry, as the resulting arylamines are present in a vast number of pharmaceuticals.[6]

Buchwald_Hartwig reagent1 This compound catalyst Pd Precatalyst (e.g., Pd2(dba)3) reagent1->catalyst reagent2 Primary or Secondary Amine reagent2->catalyst product N-Substituted-5-(prop-1-en-2-yl)pyridin-3-amine catalyst->product ligand Ligand (e.g., BINAP, XPhos) ligand->catalyst base Base (e.g., NaOtBu, K3PO4) base->catalyst

Caption: Buchwald-Hartwig amination of this compound.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction can be used to extend the carbon framework of the pyridine ring, providing access to a wider range of structural motifs.

Transformations of the Isopropenyl Group

The isopropenyl group at the 5-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.

Catalytic hydrogenation of the isopropenyl group provides the corresponding isopropyl-substituted pyridine. This transformation can be useful for improving metabolic stability and modulating lipophilicity.

Ozonolysis or other oxidative cleavage methods can transform the isopropenyl group into a ketone. This ketone can then serve as a handle for further synthetic manipulations, such as reductive amination or Wittig reactions.

Hydroboration-oxidation of the isopropenyl group will yield the corresponding primary alcohol. This alcohol can be further functionalized, for example, by etherification or esterification, to introduce new pharmacophoric groups.

Hypothetical Application in Kinase Inhibitor Design

The 3,5-disubstituted pyridine scaffold is a common feature in many kinase inhibitors. The isopropenyl group could serve as a bioisosteric replacement for other small alkyl groups, potentially influencing binding affinity and selectivity.[9]

Caption: Strategy for kinase inhibitor synthesis.

Conclusion: A Building Block with Untapped Potential

While direct, documented applications of this compound in medicinal chemistry are currently limited in the public domain, its chemical architecture presents a compelling case for its utility as a versatile scaffold in drug discovery. The strategic and orthogonal reactivity of its bromo and isopropenyl functionalities provides a clear roadmap for the synthesis of diverse and complex molecular libraries. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising, yet underutilized, building block in the quest for novel therapeutics.

References

Synthesis of Novel Derivatives from 3-Bromo-5-(prop-1-en-2-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Bromo-5-(prop-1-en-2-yl)pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its inherent physicochemical properties, such as its ability to form hydrogen bonds and its aqueous solubility, make it a "privileged scaffold" in the development of novel therapeutic agents.[2][3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly versatile building block: This compound . This compound offers two distinct points for chemical modification: the bromine atom at the 3-position, which is ripe for a variety of palladium-catalyzed cross-coupling reactions, and the isopropenyl group at the 5-position, which can be further functionalized. The ability to selectively modify these positions opens up a vast chemical space for the generation of novel derivatives with potential applications in drug discovery and materials science.[1]

This document provides detailed application notes and protocols for the synthesis of novel derivatives from this compound, with a focus on providing the scientific rationale behind the experimental choices.

Core Synthetic Strategies: A World of Possibilities

The bromine atom on the pyridine ring is the primary handle for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. We will explore four key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.

  • Heck Coupling: For the creation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

These reactions allow for the introduction of a diverse array of functional groups, leading to the rapid generation of libraries of novel compounds for screening and lead optimization.

Safety and Handling of this compound

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and related reagents.

Hazard StatementPrecautionary Measures
Toxic if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, get immediate medical help.[4]
Causes skin irritation. Wear protective gloves and clothing. If skin irritation occurs, get medical advice.[4]
Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[5]
May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]

I. Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[6]

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl halides like our substrate, catalyst systems that are electron-rich and sterically hindered often provide the best results, as they promote the oxidative addition step and prevent catalyst deactivation.[7] A common and effective choice is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos or XPhos.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used, often in an aqueous solution to facilitate the reaction.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly employed. The aqueous phase is essential for dissolving the inorganic base and promoting the catalytic cycle.[9]

Detailed Protocol: Synthesis of 5-(prop-1-en-2-yl)-[3,3'-bipyridine]

This protocol details the synthesis of a bipyridine derivative, a common structural motif in medicinal chemistry.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Reaction_Vessel Reaction Mixture (Heated) Reactant1->Reaction_Vessel Reactant2 (Pyridin-3-yl)boronic acid Reactant2->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent DME/H₂O Solvent->Reaction_Vessel Product 5-(prop-1-en-2-yl)-[3,3'-bipyridine] Reaction_Vessel->Product Suzuki Coupling

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • (Pyridin-3-yl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and degassed water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, (pyridin-3-yl)boronic acid, and potassium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][10] This reaction is exceptionally broad in scope and has become a go-to method for the synthesis of anilines and their heteroaromatic analogues.[3]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BINAP, are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[1][11] The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[1] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.[1]

Detailed Protocol: Synthesis of N-phenyl-5-(prop-1-en-2-yl)pyridin-3-amine

This protocol describes the coupling of our starting material with aniline to form a diarylamine derivative.

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Reaction_Vessel Reaction Mixture (Heated) Reactant1->Reaction_Vessel Reactant2 Aniline Reactant2->Reaction_Vessel Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction_Vessel Base NaOt-Bu Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Product N-phenyl-5-(prop-1-en-2-yl)pyridin-3-amine Reaction_Vessel->Product Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene, followed by the aniline via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

III. Heck Coupling: Forming C-C Bonds with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a powerful method for the synthesis of substituted alkenes with high stereoselectivity.[12]

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction.[2] It is often used in conjunction with a phosphine ligand.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for the Heck reaction, although other phosphines can also be employed.

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide formed during the reaction and to regenerate the active palladium(0) catalyst.[2]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often used to facilitate the reaction.[7]

Detailed Protocol: Synthesis of 3-styryl-5-(prop-1-en-2-yl)pyridine

This protocol outlines the coupling of our starting material with styrene to generate a stilbene-like derivative.

Heck_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Reaction_Vessel Reaction Mixture (Heated) Reactant1->Reaction_Vessel Reactant2 Styrene Reactant2->Reaction_Vessel Catalyst Pd(OAc)₂ Catalyst->Reaction_Vessel Ligand PPh₃ Ligand->Reaction_Vessel Base Et₃N Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Product 3-styryl-5-(prop-1-en-2-yl)pyridine Reaction_Vessel->Product Heck Coupling

Heck Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Triethylamine [Et₃N] (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

IV. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Causality Behind Experimental Choices
  • Catalyst System: A dual-catalyst system is characteristic of the Sonogashira reaction. A palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the main cross-coupling cycle, while a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst to activate the alkyne.[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[13]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or DMF are commonly used.

Detailed Protocol: Synthesis of 3-(phenylethynyl)-5-(prop-1-en-2-yl)pyridine

This protocol describes the synthesis of an arylalkyne derivative.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Reaction_Vessel Reaction Mixture (Room Temp to Reflux) Reactant1->Reaction_Vessel Reactant2 Phenylacetylene Reactant2->Reaction_Vessel Catalyst Pd(PPh₃)₂Cl₂ Catalyst->Reaction_Vessel CoCatalyst CuI CoCatalyst->Reaction_Vessel Base Et₃N Base->Reaction_Vessel Solvent THF Solvent->Reaction_Vessel Product 3-(phenylethynyl)-5-(prop-1-en-2-yl)pyridine Reaction_Vessel->Product Sonogashira Coupling

Sonogashira Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Triethylamine [Et₃N]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the amine hydrobromide salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse range of novel derivatives from this compound. The strategic application of modern cross-coupling methodologies allows for the efficient and predictable functionalization of this versatile scaffold. Further exploration of the isopropenyl group as a secondary point of modification can lead to even greater molecular complexity and the potential discovery of new chemical entities with significant biological activity. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for 3-Bromo-5-(prop-1-en-2-yl)pyridine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-5-(prop-1-en-2-yl)pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, make it a highly sought-after motif in drug design.[4] Pyridine derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5][6]

Within this important class of heterocycles, This compound (also known as 3-bromo-5-isopropenylpyridine) emerges as a particularly valuable and versatile precursor for the synthesis of novel bioactive molecules. This building block offers two distinct and strategically important reactive sites:

  • The Bromo Substituent at the 3-Position: This site is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. This allows for systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

  • The Isopropenyl Group at the 5-Position: This unsaturated functional group provides a handle for further chemical transformations, such as additions, oxidations, or polymerizations, offering another dimension for molecular diversification.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and utilization of this compound as a key intermediate in the construction of complex, bioactive molecules.

PART 1: Synthesis of the Precursor: this compound

A reliable and scalable synthesis of the title compound is paramount for its use in extensive medicinal chemistry programs. A common and effective strategy involves a two-step process starting from the commercially available 3,5-dibromopyridine. This involves a selective Grignard reaction followed by dehydration.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration A 3,5-Dibromopyridine R1 Reaction in THF A->R1 B Isopropylmagnesium chloride B->R1 C Acetone C->R1 D 2-(5-Bromopyridin-3-yl)propan-2-ol R1->D E 2-(5-Bromopyridin-3-yl)propan-2-ol R2 Heating E->R2 F Acid Catalyst (e.g., H₂SO₄) F->R2 G This compound R2->G Suzuki_Workflow A This compound Reaction Heat A->Reaction B Aryl/Heteroaryl Boronic Acid B->Reaction C Pd Catalyst (e.g., Pd(PPh₃)₄) C->Reaction D Base (e.g., K₂CO₃, K₃PO₄) D->Reaction E Solvent (e.g., Dioxane/H₂O) E->Reaction F Coupled Product Reaction->F Buchwald_Workflow A This compound Reaction Heat A->Reaction B Primary or Secondary Amine B->Reaction C Pd Precatalyst (e.g., Pd₂(dba)₃) C->Reaction D Ligand (e.g., XPhos, BINAP) D->Reaction E Base (e.g., NaOt-Bu) E->Reaction F Solvent (e.g., Toluene) F->Reaction G N-Aryl/Heteroaryl Amine Reaction->G Bioactive_Synthesis A This compound C Buchwald-Hartwig Amination A->C B 4-Aminophenol B->C D 4-((5-(prop-1-en-2-yl)pyridin-3-yl)amino)phenol C->D F Williamson Ether Synthesis D->F E Aryl Halide (R-X) E->F G Bioactive Scaffold F->G

References

Application Notes and Protocols for Reactions Involving 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(prop-1-en-2-yl)pyridine is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a reactive bromine atom on the pyridine ring and a polymerizable prop-1-en-2-yl (isopropenyl) group, offers two distinct points for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. Concurrently, the isopropenyl group can participate in reactions such as hydrogenation, oxidation, and polymerization. This dual reactivity allows for the synthesis of a wide array of complex molecules and functional polymers, making it a valuable building block in drug discovery and the development of novel materials.

This comprehensive guide provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization through common and powerful synthetic transformations. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from 3,5-dibromopyridine. The first step involves a Grignard reaction with acetone to introduce the 2-hydroxypropyl group, followed by an acid-catalyzed dehydration to form the isopropenyl moiety.

Step 1: Synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol

This step utilizes a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. The Grignard reagent, formed from 3,5-dibromopyridine and magnesium, acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of acetone.

Protocol:

  • Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry argon or nitrogen.

  • Grignard Reagent Formation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • A solution of 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the addition funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Reaction with Acetone: The flask is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.5 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(5-bromopyridin-3-yl)propan-2-ol as a solid.

Step 2: Dehydration to this compound

The tertiary alcohol synthesized in the previous step is dehydrated under acidic conditions to yield the desired alkene.

Protocol:

  • To a solution of 2-(5-bromopyridin-3-yl)propan-2-ol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Characterization Data for this compound (CAS 40472-88-6):

Property Value Source
Molecular FormulaC₈H₈BrN[1]
Molecular Weight198.06 g/mol [1]
AppearanceColorless to light yellow liquid[2]
¹H NMR--INVALID-LINK--[3]

Reactions at the Bromine Position

The bromine atom at the 3-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[4][5] This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds.[6][7]

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic Acid Base (e.g., K2CO3) Pd(PPh3)4 setup Reaction Setup: Schlenk Flask Inert Atmosphere (Ar/N2) reagents->setup solvent Solvent Addition: Degassed Dioxane/Water setup->solvent reaction Reaction: Heat to 80-100 °C Monitor by TLC/LC-MS solvent->reaction workup Work-up: EtOAc Extraction Wash with Water & Brine reaction->workup purification Purification: Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9][10] This reaction is exceptionally broad in scope and has become a staple in modern organic synthesis.[11]

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk tube.[3][12]

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: The Schlenk tube is sealed and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether or ethyl acetate, and filtered through a pad of Celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The desired N-substituted product is purified by flash column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_Aryl [Ar-Pd(II)-Br]L2 Pd0->PdII_Aryl Oxidative Addition PdII_Amido [Ar-Pd(II)-NR'R'']L2 PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Br Ar-Br HNR'R'' HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][9][13] It provides a powerful method for the synthesis of substituted alkenes.[14]

Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 2-10 mol%).

  • Add a base, typically an organic base like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reaction: The vessel is sealed and heated to 80-140 °C. The reaction is monitored for the formation of the desired product by GC-MS or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Reactions at the Isopropenyl Group

The prop-1-en-2-yl group offers a site for modifications through addition reactions and polymerization.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the double bond of the isopropenyl group to an isopropyl group, providing access to saturated analogues.[15]

Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, a catalyst such as 10% Palladium on carbon (Pd/C) (5-10 wt%) is suspended in a suitable solvent like ethanol or ethyl acetate.

  • Substrate Addition: this compound is added to the suspension.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction is monitored by the uptake of hydrogen and by TLC or GC-MS analysis of aliquots.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the hydrogenated product.

Oxidation

The isopropenyl group can be oxidatively cleaved to a ketone (acetone) and a pyridine-3-carbaldehyde derivative, or dihydroxylated to a diol, depending on the oxidizing agent used. For example, ozonolysis followed by a reductive work-up would yield the corresponding ketone.

General Protocol for Dihydroxylation:

  • To a stirred solution of this compound in a mixture of tert-butanol and water, add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the addition of sodium sulfite.

  • The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

  • The resulting diol can be purified by column chromatography.

Polymerization

The vinyl group of this compound can undergo polymerization, typically via a free-radical mechanism, to form functional polymers.[16][17]

Protocol for Free-Radical Polymerization:

  • Monomer Purification: The monomer, this compound, should be passed through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a polymerization tube, dissolve the purified monomer in a suitable solvent (e.g., toluene or methanol).

  • Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The sealed tube is heated in a thermostatted oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Isolation: After the desired reaction time, the polymerization is quenched by cooling the tube in an ice bath. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules and polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By leveraging the distinct reactivity of the bromo and isopropenyl functionalities, scientists and drug development professionals can efficiently construct complex molecular architectures with potential applications in various fields.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-disubstituted pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of this core allows for the precise modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the functionalization of 3-Bromo-5-(prop-1-en-2-yl)pyridine , a versatile building block possessing two distinct reactive sites. The primary focus is on the selective, high-yield transformation of the C3-bromo position via palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery. We will explore the mechanistic rationale behind key experimental choices and provide step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling researchers to effectively generate diverse libraries of novel pyridine derivatives.

Introduction: The Strategic Value of this compound

This compound is a valuable starting material for chemical synthesis due to its bifunctional nature. The pyridine core itself is a key pharmacophore, capable of acting as a hydrogen bond acceptor and influencing aqueous solubility and metabolic stability. The molecule presents two key handles for chemical modification:

  • The C3-Bromo Substituent: This is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium(0) catalysts, making it an ideal electrophilic partner for a wide array of coupling reactions.

  • The C5-Isopropenyl Group: This vinyl moiety offers a secondary site for transformations such as hydrogenation, dihydroxylation, epoxidation, or polymerization, allowing for late-stage diversification after the pyridine core has been elaborated.[1]

This guide will focus on the most robust and widely utilized methods for functionalizing the C3-position, providing a gateway to novel chemical space.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[2] The general catalytic cycle, while varying slightly between specific named reactions, follows a common mechanistic pathway involving oxidative addition, transmetalation (or a related step), and reductive elimination.

Palladium_Cross_Coupling_Workflow cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L_n (Active Catalyst) PdII_RX R-Pd(II)L_n-X (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R¹ (Transmetalation Product) PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product Coupled Product (R-R¹) PdII_R_R1->Product RX Aryl Halide (R-X) RX->PdII_RX R1M Coupling Partner (R¹-M) R1M->PdII_R_R1

Figure 1. Generalized workflow for palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can present challenges, sometimes leading to catalyst deactivation.[3] The protocols outlined below utilize modern catalyst systems with specialized ligands designed to overcome these issues.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[4][5] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids make it a first choice for C-C bond formation.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is classic, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand are often more active and versatile.[6]

  • Ligand: For electron-deficient heterocycles like pyridine, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic "ate" complex.[5] Inorganic bases like K₂CO₃ or K₃PO₄ are common, often used in an aqueous phase.

  • Solvent: A biphasic solvent system (e.g., 1,4-dioxane/water or toluene/water) is frequently employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[7]

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)100~90-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (10:1)80~88-96
Note: Yields are typical for analogous bromopyridine substrates and may require optimization.[6]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (198 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

    • Seal the tube with a rubber septum.

  • Atmosphere Exchange:

    • Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). To degas, bubble argon through the solvent mixture for 20-30 minutes.

    • Using a syringe, add 5 mL of the degassed solvent mixture to the Schlenk tube.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenyl-5-(prop-1-en-2-yl)pyridine.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that has revolutionized the synthesis of arylamines.[8][9] This is particularly crucial in drug development, where arylamine moieties are common. The reaction is sensitive to ligand choice, especially with challenging substrates like pyridines.[3]

Causality Behind Experimental Choices:

  • Catalyst & Ligand: The key to success is the ligand. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[3] Modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) form bulky, monoligated Pd(0) species that are highly active and prevent catalyst deactivation.[10][11] Pre-formed palladium precatalysts incorporating these ligands (e.g., RuPhos Pd G3) offer excellent reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OxAdd->AmineComplex + HNR¹R² AmidoComplex L-Pd(II)(Ar)(NR¹R²) AmineComplex->AmidoComplex Base - HB⁺X⁻ AmidoComplex->Pd0 Reductive Elimination (Ar-NR¹R²)

Figure 2. Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine.

  • Reaction Setup (In a Glovebox):

    • To an oven-dried vial or Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv.).

    • Add this compound (198 mg, 1.0 mmol, 1.0 equiv.).

    • Add anhydrous, degassed toluene (5 mL).

    • Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Seal the vial or tube tightly with a Teflon-lined cap.

    • Remove the reaction vessel from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

    • Stir the mixture for 4-24 hours. The reaction progress should be monitored by LC-MS.

  • Work-up and Purification:

    • After the reaction is complete (as judged by consumption of the starting bromide), cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-(prop-1-en-2-yl)pyridin-3-yl)morpholine.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the most direct method for forging a bond between a C(sp²) center (from an aryl halide) and a C(sp) center (from a terminal alkyne).[13] This reaction is invaluable for synthesizing rigid, linear extensions to molecular scaffolds, often used as linkers or pharmacophores in drug design.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst.[14] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

  • Copper-Free Conditions: While effective, the copper co-catalyst can promote undesirable alkyne homocoupling (Glaser coupling). Modern protocols often use "copper-free" conditions, which rely on a highly active palladium/phosphine system and a suitable base to facilitate the catalytic cycle without the need for copper, leading to cleaner reactions.[15][16][17]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[14]

Data Presentation: Typical Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60
21-Ethynyl-4-fluorobenzenePd(OAc)₂ (2), XPhos (4)- (Copper-Free)Cs₂CO₃ (2)Dioxane80
3Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃N (excess)Et₃N/DMF80
Note: Conditions are based on established procedures for bromopyridines.[2][14]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

  • Reaction Setup:

    • To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol, 2 mol%) and the copper co-catalyst (CuI, 8 mg, 0.04 mmol, 4 mol%).

    • Add this compound (198 mg, 1.0 mmol, 1.0 equiv.).

    • Seal the tube with a rubber septum.

  • Atmosphere Exchange:

    • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Reagent and Solvent Addition:

    • Under a positive pressure of argon, add anhydrous, degassed tetrahydrofuran (THF, 5 mL).

    • Add triethylamine (Et₃N, 420 µL, 3.0 mmol, 3.0 equiv.).

    • Finally, add phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 60 °C for 6-18 hours. Monitor progress by TLC or LC-MS. The formation of a salt precipitate (Et₃N·HBr) is typically observed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through Celite® to remove insoluble salts and catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl (10 mL) and then brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(phenylethynyl)-5-(prop-1-en-2-yl)pyridine.

Conclusion and Future Directions

The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of novel, highly decorated pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable pathways to C-C and C-N bond formation at the C3 position. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can achieve high yields and broad functional group tolerance. Further derivatization of the isopropenyl group or exploration of more advanced C-H activation strategies can provide additional avenues for creating molecular complexity from this valuable building block.[18][19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This guide provides in-depth, field-proven insights based on established chemical principles and peer-reviewed literature.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a pyridine ring and a propenyl group. The most robust and widely utilized methods for this transformation are palladium-catalyzed cross-coupling reactions. The common starting material is 3,5-dibromopyridine, where one bromine atom is selectively substituted.

The primary routes include:

  • Suzuki-Miyaura Coupling: Reaction of 3,5-dibromopyridine with an isopropenylboronic acid derivative. This method is often preferred due to the stability and low toxicity of boronic acids.[1][2][3]

  • Stille Coupling: Coupling of 3,5-dibromopyridine with an isopropenyl organostannane reagent. While effective, the high toxicity of tin compounds is a significant drawback.[4][5]

  • Heck Reaction: Direct coupling of 3,5-dibromopyridine with isopropenyl acetate or a similar propene source.[6][7][8]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_start Starting Material cluster_methods Palladium-Catalyzed Cross-Coupling Methods cluster_reagents Key Coupling Partners cluster_product Target Product 3,5-Dibromopyridine 3,5-Dibromopyridine Suzuki Suzuki-Miyaura Coupling 3,5-Dibromopyridine->Suzuki Stille Stille Coupling 3,5-Dibromopyridine->Stille Heck Heck Reaction 3,5-Dibromopyridine->Heck Product This compound Suzuki->Product Stille->Product Heck->Product Boronic Isopropenyl Boronic Acid or Ester Boronic->Suzuki Stannane Isopropenylstannane Stannane->Stille Propene Propene Source (e.g., Isopropenyl Acetate) Propene->Heck

Fig 1. Primary synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What are the primary advantages and disadvantages of the Suzuki, Stille, and Heck reactions for this synthesis?

A1: Each method has distinct pros and cons that are crucial for experimental design. The Suzuki-Miyaura coupling is often the most practical choice for general laboratory use.

FeatureSuzuki-Miyaura CouplingStille CouplingHeck Reaction
Advantages Mild reaction conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[1][9]High yields, tolerant of many functional groups, organostannanes are stable to air and moisture.[4]Atom-economical (avoids organometallic reagents), good for specific alkene substitutions.[7][10]
Disadvantages Potential for protodeborylation of the boronic acid, can require careful optimization of base and solvent.High toxicity of organotin reagents and byproducts, requiring specialized handling and difficult purification.[5]Can have issues with regioselectivity and E/Z selectivity, may require higher temperatures.[6]
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand.Pd(PPh₃)₄, PdCl₂(PPh₃)₂.Pd(OAc)₂, PdCl₂.
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃.Often run without a base, but additives like Cu(I) salts can be used.Et₃N, K₂CO₃, KOAc.

Q2: Why does my reaction with 3,5-dibromopyridine yield a mixture of mono- and di-substituted products? How can I favor mono-substitution?

A2: The two bromine atoms on the pyridine ring have similar reactivity, which can lead to double substitution. To achieve selective mono-substitution, you should use a slight excess (1.0-1.2 equivalents) of the organometallic reagent (e.g., isopropenylboronic acid). Running the reaction at a lower temperature and for a shorter duration can also favor the mono-substituted product. Careful monitoring by TLC or GC-MS is essential to stop the reaction once the starting material is consumed but before significant di-substitution occurs.

Q3: What are the expected yields for this synthesis?

A3: Yields are highly dependent on the chosen method and optimization. With a well-optimized Suzuki-Miyaura or Stille coupling, yields of 60-80% are commonly reported in the literature for similar transformations.[1] The Heck reaction may provide more variable yields depending on the specific substrates and conditions used.

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem: Low or No Product Formation

A failed or low-yielding reaction can be attributed to several factors, primarily related to the catalyst, reagents, or reaction conditions.

Q4: My cross-coupling reaction has stalled or shows no conversion. What are the most critical parameters to investigate?

A4: A stalled reaction is often due to an inactive catalyst, impure reagents, or suboptimal conditions. The following flowchart provides a logical troubleshooting sequence.

G Start Reaction Failure: Low or No Product Catalyst Step 1: Verify Catalyst Activity Start->Catalyst Reagents Step 2: Check Reagent Quality Start->Reagents Conditions Step 3: Assess Reaction Conditions Start->Conditions Pd_Source Is the Palladium source (e.g., Pd(OAc)₂) fresh? Has it been stored properly? Catalyst->Pd_Source Check Pd Source Solvent Is the solvent anhydrous and deoxygenated? Moisture and oxygen can kill the catalyst. Reagents->Solvent Check Solvent Inert Was a strict inert atmosphere (N₂ or Ar) maintained throughout the setup and reaction? Conditions->Inert Check Atmosphere Ligand Is the phosphine ligand (e.g., PPh₃) oxidized? Use fresh ligand or store under inert gas. Pd_Source->Ligand Check Ligand Activation Was the Pd(0) active species generated correctly? (e.g., reduction of Pd(II) precursor) Ligand->Activation Confirm Activation Base Is the base sufficiently strong and dry? (e.g., K₂CO₃ baked before use) Solvent->Base Check Base Substrates Are starting materials pure? Verify 3,5-dibromopyridine and coupling partner (e.g., boronic acid) by NMR/GC-MS. Base->Substrates Check Substrates Boronic_Acid Is the boronic acid prone to degradation (protodeborylation)? Consider using its pinacol ester or a trifluoroborate salt. Substrates->Boronic_Acid Temp Is the reaction temperature optimal? Too low: slow kinetics. Too high: catalyst decomposition or side reactions. Inert->Temp Check Temperature Stirring Is stirring adequate? Poor mixing can halt heterogeneous reactions (e.g., with K₂CO₃ base). Temp->Stirring Check Stirring

Fig 2. Troubleshooting flowchart for a failed cross-coupling reaction.

Q5: I am observing a significant amount of a homocoupled byproduct from my boronic acid reagent. How can I suppress this?

A5: Homocoupling of boronic acids to form a biaryl species is a common side reaction, especially at elevated temperatures or if oxygen is present.

  • Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, and by high concentrations of the boronic acid.

  • Solutions:

    • Strictly Anaerobic Conditions: Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

    • Control Stoichiometry: Use the boronic acid as the limiting reagent if possible, or use only a slight excess (e.g., 1.1 equivalents).

    • Lower Temperature: Running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) can disfavor the homocoupling pathway.

    • Additives: In some cases, adding a small amount of a silver salt (e.g., Ag₂O) can suppress homocoupling, though this adds complexity and cost.

Q6: My primary byproduct is 3-bromopyridine (debromination). What causes this and how can it be prevented?

A6: The formation of 3-bromopyridine indicates a protodebromination side reaction where the C-Br bond is cleaved and replaced with a C-H bond.

  • Causality: This can be caused by trace amounts of water reacting with the organometallic intermediates in the catalytic cycle. It can also be promoted by certain bases or by catalyst degradation pathways at high temperatures.

  • Solutions:

    • Anhydrous Conditions: Use thoroughly dried solvents and reagents. Bake solid bases like K₂CO₃ or K₃PO₄ under vacuum before use.

    • Choice of Base: Use a non-nucleophilic base. K₃PO₄ is often effective and less prone to causing side reactions than stronger bases.

    • Temperature Control: Avoid excessive heating, as this can lead to catalyst decomposition and promote undesired pathways.

Optimized Protocol: Suzuki-Miyaura Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound, which is often the most reliable method.

Objective: To synthesize the target compound from 3,5-dibromopyridine and isopropenylboronic acid pinacol ester with a target yield of >70%.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3,5-Dibromopyridine236.892.37 g10.01.0
Isopropenylboronic acid pinacol ester168.042.02 g12.01.2
Pd(dppf)Cl₂·CH₂Cl₂816.64245 mg0.300.03
K₃PO₄ (anhydrous)212.274.25 g20.02.0
1,4-Dioxane-40 mL--
Water-10 mL--

Step-by-Step Methodology:

  • Preparation:

    • Dry the K₃PO₄ in an oven at 120 °C under vacuum for at least 4 hours before use.

    • In a 100 mL three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and the freshly dried K₃PO₄ (2.0 eq).

  • Degassing:

    • Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and boronic acid homocoupling.

    • Add the 1,4-dioxane (40 mL) and water (10 mL) via cannula or syringe. The solvent mixture should be degassed beforehand by sparging with nitrogen for at least 30 minutes.

  • Reaction:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes) or GC-MS. The reaction is typically complete within 4-6 hours. Look for the consumption of 3,5-dibromopyridine.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel.

    • Use a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% EtOAc in hexanes).

    • The product, this compound, should elute as a colorless oil or white solid. Combine the pure fractions and remove the solvent under vacuum to yield the final product.

References

Technical Support Center: Purification of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Bromo-5-(prop-1-en-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. We will delve into the specific hurdles presented by its unique chemical structure—a basic pyridine core coupled with a reactive isopropenyl group—and provide field-proven, troubleshooting-oriented solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the purification and handling of this compound.

Q1: What are the primary chemical properties that make purifying this compound challenging?

A1: The purification challenges stem from two key structural features:

  • The Basic Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes the molecule basic. This basicity leads to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase for chromatography. This can cause significant peak tailing, poor separation, and in some cases, degradation of the compound on the column.[1][2]

  • The Isopropenyl (prop-1-en-2-yl) Group: The exocyclic double bond is susceptible to isomerization, polymerization, or other side reactions under acidic conditions or upon exposure to excessive heat. This can lead to the formation of new impurities during the purification process itself.[3][4]

Q2: What is the most effective method for purifying this compound?

A2: Flash column chromatography is the most widely effective technique.[5] However, success is highly dependent on mitigating the issues described in Q1. The recommended approach involves using a deactivated stationary phase (either by adding a basic modifier to the eluent or using a less acidic support like alumina) to prevent on-column degradation and improve peak shape.[1][6]

Q3: How should I properly store purified this compound to maintain its purity?

A3: Due to its potential for isomerization and sensitivity to oxidation, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (≤ 4°C), and protected from light. Using an amber vial is recommended. Avoid prolonged storage in protic solvents, which could potentially facilitate side reactions.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any isomeric impurities.

  • GC-MS or LC-MS: To determine purity and identify the mass of any low-level impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a precise quantitative measure of purity (e.g., >99%).

Section 2: Troubleshooting Guide for Purification

This guide provides direct answers to specific problems you may encounter during the purification workflow.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Significant Peak Tailing on TLC/Column Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][2]Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a similar volatile base into your mobile phase (eluent).[1][2] The TEA acts as a competitive base, binding to the active silanol sites and allowing your pyridine derivative to elute more symmetrically.
Low Product Recovery & Smearing on Column The compound is degrading on the acidic stationary phase. Pyridine derivatives can be sensitive to the Lewis and Brønsted acid sites on silica gel.[1]1. Deactivate the Silica Gel: Before packing, wash the silica gel with an eluent containing a base (e.g., 1% TEA in ethyl acetate) and then re-equilibrate with the mobile phase.[6] 2. Switch Stationary Phase: Use a less acidic support like neutral or basic alumina.[1] This eliminates the primary cause of degradation.
Co-elution of Impurities (Spots Overlap) Presence of isomeric byproducts (e.g., from the synthesis) or impurities with very similar polarity. This is a common issue with substituted pyridines.[6][7]1. Optimize Eluent System: Screen a wider range of solvent polarities. For closely eluting spots, a less polar system (e.g., dichloromethane/hexanes) may provide better resolution than ethyl acetate/hexanes.[6] 2. Use a Shallow Gradient: A slow, gradual increase in eluent polarity can effectively separate compounds with close Rf values. 3. Improve Column Efficiency: Use a longer chromatography column or higher-quality silica gel (smaller particle size) to increase the number of theoretical plates.[6]
Appearance of a New, Unidentified Spot After Purification Isomerization of the isopropenyl double bond, potentially catalyzed by trace acid or heat during solvent evaporation.1. Ensure Neutral/Basic Conditions: Use buffered aqueous washes (pH 7-9) during the workup prior to chromatography.[2] 2. Minimize Heat Exposure: Remove the solvent on a rotary evaporator at the lowest feasible temperature (<35°C).[2] 3. Confirm Identity: Use ¹H NMR to check for the appearance of vinyl protons characteristic of a propenyl isomer.
Troubleshooting Logic Diagram

This diagram illustrates the decision-making process when encountering common purification issues.

Troubleshooting_Flowchart start Start Purification (TLC Analysis) tlc_check Observe TLC Plate start->tlc_check tailing Problem: Severe Tailing? tlc_check->tailing Assess Peak Shape co_elution Problem: Poor Separation? tlc_check->co_elution Assess Spot Separation tailing->co_elution No add_tea Solution: Add 0.5-1% TEA to eluent tailing->add_tea Yes no_issue TLC Looks Good (Rf ≈ 0.3, good separation) co_elution->no_issue No optimize_eluent Solution: 1. Test different solvent systems 2. Plan shallow gradient co_elution->optimize_eluent Yes run_column Run Flash Column Chromatography no_issue->run_column add_tea->co_elution optimize_eluent->run_column post_column_check Analyze Fractions (TLC/LCMS) run_column->post_column_check degradation Problem: Low Recovery / New Spots? post_column_check->degradation Issues Detected success Pure Product Obtained post_column_check->success Purity Confirmed deactivate_silica Solution: 1. Use neutralized silica or alumina 2. Evaporate solvent at low temp degradation->deactivate_silica Yes deactivate_silica->run_column Re-run Purification

Caption: Troubleshooting workflow for purifying this compound.

Section 3: Detailed Experimental Protocol: Optimized Flash Column Chromatography

This protocol provides a self-validating system for the purification of this compound, designed to maximize purity and yield.

Objective: To purify crude this compound to >98% purity by mitigating on-column degradation and improving separation efficiency.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard glassware for chromatography

Step-by-Step Methodology:

1. Preliminary TLC Analysis:

  • Prepare several eluent systems of varying polarity. Good starting points are mixtures of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
  • To each test eluent, add 0.5% TEA by volume.
  • Spot the crude material on a TLC plate and develop it in the test eluents.
  • The optimal solvent system is one that moves the desired product to an Rf value of 0.2-0.4 and shows the best possible separation from all impurities.[1]

2. Column Preparation (Wet Slurry Packing):

  • Select an appropriate size glass column.
  • Insert a small plug of glass wool or cotton at the bottom and cover with a thin layer of sand.
  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). Ensure there are no lumps.
  • Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing.
  • Add a protective layer of sand to the top of the packed silica bed.
  • Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[1]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
  • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
  • Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[2]
  • Gently and evenly apply this powder to the top layer of sand in your packed column.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.
  • Begin eluting the column using positive pressure (flash chromatography).
  • If a gradient is required (as determined by TLC), gradually and systematically increase the proportion of the more polar solvent (e.g., ethyl acetate).
  • Collect fractions of equal volume in an organized array of test tubes.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC. Spot every few fractions on a single plate to track the elution of the product and impurities.
  • Combine all fractions that contain the pure product.
  • Remove the solvent and TEA under reduced pressure using a rotary evaporator at low temperature (<35°C).

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase tlc 1. TLC Analysis (Hex/EtOAc + 0.5% TEA) slurry 2. Prepare Silica Slurry (with TEA-modified eluent) tlc->slurry pack 3. Pack Column slurry->pack dry_load 4. Dry Load Sample (adsorb on silica) pack->dry_load elute 5. Elute with Gradient dry_load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (Low Temperature) combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for the optimized purification of this compound.

References

stability and degradation of 3-Bromo-5-(prop-1-en-2-yl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(prop-1-en-2-yl)pyridine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this versatile building block in various reaction conditions.

I. Compound Overview and General Stability

This compound is a substituted pyridine derivative with two key reactive sites: the bromine atom, which is susceptible to metal-catalyzed cross-coupling reactions, and the isopropenyl group, which can undergo addition reactions and polymerization. Understanding the interplay of these functional groups is critical for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from light and sources of ignition.[1][2] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to moisture and oxygen.[2]

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Minimizes potential for polymerization and degradation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and moisture-related side reactions.
Light Amber vial or dark locationPrevents light-induced degradation or polymerization.[2]
Container Tightly sealedPrevents contamination and exposure to air and moisture.[1][2]

Q2: What are the primary known incompatibilities for this compound?

A2: Based on the reactivity of the bromopyridine core and the isopropenyl group, the compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Exposure to these can lead to rapid degradation or unwanted side reactions. Additionally, care should be taken with radical initiators, which could induce polymerization of the isopropenyl group.

Q3: What are the main degradation pathways to be aware of?

A3: The primary degradation pathways for this compound include:

  • Polymerization: The isopropenyl group is susceptible to polymerization, which can be initiated by heat, light, or trace impurities (e.g., acids, radical initiators).

  • Oxidation: The pyridine ring and the isopropenyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Hydrolysis/Protonation: In the presence of strong acids and water, the pyridine nitrogen can be protonated, altering its electronic properties. The isopropenyl group may also be susceptible to acid-catalyzed hydration.

II. Troubleshooting Guide for Synthetic Applications

This section addresses specific issues that may arise during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Q4: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the potential causes?

A4: Several factors can contribute to a sluggish Suzuki-Miyaura reaction:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can mitigate this effect.[4]

  • Inefficient Oxidative Addition: The C-Br bond on the pyridine ring must undergo oxidative addition to the Pd(0) catalyst. If the catalyst is not sufficiently active, this step can be slow. Ensure your palladium source is active and consider using a Pd(0) precursor directly.

  • Poor Solubility: The choice of base and solvent is crucial. An insoluble base can lead to poor reaction kinetics. Ensure your chosen base is at least partially soluble in the reaction solvent.

Q5: I am observing a significant amount of a debrominated byproduct, 5-(prop-1-en-2-yl)pyridine. Why is this happening?

A5: The formation of the debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] This can occur through several mechanisms:

  • Beta-Hydride Elimination: If there are sources of hydride in the reaction (e.g., from certain solvents or reagents), a competing pathway can lead to the replacement of the bromine with a hydrogen atom.[5]

  • Protonolysis of the Organopalladium Intermediate: Trace amounts of water or other protic sources can protonate the Ar-Pd(II)-X intermediate, leading to the debrominated product.

Workflow for Minimizing Debromination

start Reaction Setup dry Use Anhydrous Solvents and Reagents start->dry Minimize Protic Sources base Choose a Non-Reducing Base (e.g., Cs2CO3, K3PO4) start->base Avoid Hydride Sources temp Lower Reaction Temperature start->temp Control Kinetics end Reduced Debromination dry->end base->end temp->end cluster_0 Reaction Conditions A This compound (Starting Material) B Desired Cross-Coupled Product A->B Desired Reaction (e.g., Suzuki Coupling) C Polymerization A->C Heat, Light, Initiators D Debromination Product A->D Hydride Source / H+ E Homocoupled Byproduct F Catalyst Decomposition (Palladium Black) Boronic Acid Boronic Acid Boronic Acid->E O2 Pd Catalyst Pd Catalyst Pd Catalyst->F High Temp.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-(prop-1-en-2-yl)pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 3-Bromo-5-(prop-1-en-2-yl)pyridine. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles, ensuring efficient and reproducible synthetic outcomes.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific problems you may encounter during your cross-coupling experiments with this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Conversion to the Desired Product

You've set up your Suzuki-Miyaura or Heck reaction, but analysis shows a low yield of the coupled product or a significant amount of unreacted this compound.

Q: My cross-coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A: Low conversion is a common challenge in cross-coupling reactions and can often be traced back to several key parameters. A systematic evaluation is crucial for identifying the root cause.[1]

Initial Checks & Solutions:

  • Catalyst Activity and Integrity: The heart of your reaction is the palladium catalyst. Its activity is paramount.

    • Palladium Source: Ensure your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, has not degraded.[2] Older catalysts can exhibit reduced activity. For more reliable and consistent results, consider using modern pre-catalysts like Buchwald's G3 or G4 palladacycles, which offer greater stability and efficient generation of the active Pd(0) species.[3]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[2] Use fresh ligands or those that have been stored properly under an inert atmosphere. The choice of ligand is also critical; for an electron-rich substrate like a pyridine derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can be highly effective.[4][5]

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][3] Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen.[6]

  • Reaction Conditions:

    • Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently. If your reaction is sluggish at a lower temperature, consider increasing it to a range of 80-110 °C.[5][7]

    • Solvent: The choice of solvent can significantly impact the reaction's success.[8] Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[2] Common solvents for Suzuki reactions include dioxane, THF, or toluene, often with a small amount of water.[9] For Heck reactions, polar aprotic solvents like DMF or DMA are often used.

    • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[2] For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones like Na₂CO₃ or K₂CO₃.[5][7]

dot

Troubleshooting_Low_Yield start Low Product Yield reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid, etc.) start->reagent_quality Purity? catalyst_activity Evaluate Catalyst System (Pd Source & Ligand) start->catalyst_activity Activity? reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Base) start->reaction_conditions Optimal? inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere Oxygen-free? solution Improved Yield reagent_quality->solution catalyst_activity->solution reaction_conditions->solution inert_atmosphere->solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of unintended products, such as homocoupled species or protodeboronated starting material.

Q: I'm observing a significant amount of homocoupling of my boronic acid/ester in a Suzuki reaction. What causes this and how can I minimize it?

A: Homocoupling, the formation of a biaryl product from two molecules of your boronic acid partner, is a common side reaction that consumes your reagent and reduces the yield of the desired cross-coupled product.[6]

Causes & Mitigation Strategies:

  • Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3]

    • Solution: Rigorous degassing of your solvent and maintaining a strict inert atmosphere throughout the reaction are crucial.[6] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly recommended.[10]

  • Catalyst System: Some catalyst systems may be more prone to promoting homocoupling.

    • Solution: Screening different palladium sources and ligands can be beneficial.[6] Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can also favor the cross-coupling pathway over homocoupling.[6]

Q: My boronic acid is undergoing protodeboronation. How can I prevent this?

A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant side reaction that consumes the boronic acid.[2][6]

Causes & Mitigation Strategies:

  • Base and Water: The choice of base and the presence of water can influence the rate of protodeboronation.

    • Solution: Using anhydrous conditions with a suitable base can help.[2] The choice of base is critical; sometimes a weaker base or a different cation can reduce the rate of this side reaction.

  • Boronic Acid Stability: Boronic acids themselves can have limited stability.

    • Solution: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][6] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.

    • Solution: Monitor the reaction progress closely and aim for the shortest reaction time necessary for completion.[2] Lowering the reaction temperature may also be beneficial.[2]

dot

Side_Products start Side Product Formation homocoupling Homocoupling (Boronic Acid Dimer) start->homocoupling protodeboronation Protodeboronation (Loss of Boronic Acid) start->protodeboronation vinyl_reaction Vinyl Group Reactivity (Heck-type side reactions) start->vinyl_reaction solution_homocoupling - Rigorous Degassing - Optimize Catalyst/Ligand - Adjust Stoichiometry homocoupling->solution_homocoupling solution_proto - Use Stable Boron Reagents (e.g., Pinacol Esters) - Optimize Base & Conditions - Shorter Reaction Time protodeboronation->solution_proto solution_vinyl - Choose Selective Catalyst - Control Temperature - Consider Protecting Groups vinyl_reaction->solution_vinyl

Caption: Common side products and their mitigation strategies.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading for the cross-coupling of this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point for catalyst loading in many Suzuki-Miyaura reactions is typically in the range of 1-5 mol% of the palladium source.[11] For less reactive substrates or more challenging couplings, a higher initial loading might be necessary. However, the goal of optimization is often to reduce the catalyst loading to minimize costs and residual palladium in the final product.[12][13] It's not uncommon for highly optimized reactions to use catalyst loadings well below 1 mol%.[14]

Q2: How does the prop-1-en-2-yl (isopropenyl) group on the pyridine ring affect the cross-coupling reaction?

A2: The isopropenyl group can potentially influence the reaction in a few ways:

  • Steric Hindrance: While not excessively bulky, it can exert some steric influence on the adjacent pyridine ring, which might affect the rate of oxidative addition.

  • Electronic Effects: As an electron-donating group, it can slightly increase the electron density of the pyridine ring, which might make the oxidative addition of the C-Br bond slightly more challenging compared to an electron-deficient pyridine.

  • Side Reactions in Heck Couplings: In Heck-type reactions, the vinyl group itself is a potential reaction partner. Careful selection of the reaction conditions is necessary to ensure selective coupling at the C-Br bond and to avoid unwanted side reactions involving the isopropenyl group.

Q3: When should I screen different ligands, and what types of ligands are recommended for this substrate?

A3: Ligand screening is crucial when you experience low yields, slow reaction rates, or significant side product formation.[3] For the this compound substrate, which contains a potentially coordinating pyridine nitrogen, bulky and electron-rich ligands are often a good choice. These ligands can promote the desired catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[5][15]

Recommended Ligand Classes:

  • Buchwald Ligands: SPhos, RuPhos, and XPhos are excellent starting points for coupling with heteroaryl halides.[4]

  • Bidentate Phosphine Ligands: Ligands like BINAP have also shown success in similar systems.[4]

Q4: Can I use the same catalyst system for both Suzuki-Miyaura and Heck couplings with this substrate?

A4: While both are palladium-catalyzed cross-coupling reactions, the optimal catalyst systems can differ.

  • Suzuki-Miyaura: Often benefits from bulky, electron-rich phosphine ligands and a base to facilitate transmetalation.

  • Heck Reaction: The choice of ligand and base can be different. Phosphine-free systems or different types of phosphine ligands may be more effective. The base in a Heck reaction primarily serves to regenerate the Pd(0) catalyst. It is always advisable to perform some initial screening of conditions for each specific reaction type.

Q5: What is the general reactivity order for aryl halides in cross-coupling reactions?

A5: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2][11][14] Since you are working with a bromo-pyridine, the reactivity is generally good, but more forcing conditions might be required compared to an analogous iodo-pyridine.

Experimental Protocol: A General Procedure for Catalyst Loading Optimization

This protocol provides a starting point for optimizing the palladium catalyst loading for a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald pre-catalyst)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., dioxane, THF, or toluene/water mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[6]

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst and the ligand. For initial screening, a Pd:ligand ratio of 1:2 is common. Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.[6]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Table 1: Example Screening of Catalyst Loading

EntryCatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
12.04.0K₂CO₃801265
21.02.0K₂CO₃801258
30.51.0K₂CO₃801245
41.02.0K₃PO₄100685
50.51.0K₃PO₄100682
60.10.2K₃PO₄100875

This is a hypothetical table for illustrative purposes. Actual results will vary.

References

troubleshooting failed reactions with 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(prop-1-en-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Failed Reactions

Failed reactions with this compound are common, but systematic troubleshooting can often resolve the issue. Below are guides for common palladium-catalyzed cross-coupling reactions.

Issue 1: Failed Suzuki-Miyaura Coupling

Question: Why did my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid fail, resulting in the recovery of starting material or low yield?

Answer:

Failure in Suzuki-Miyaura couplings involving this compound often stems from catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] Additionally, pyridineboronic acids can be prone to hydrolysis and deborylation. Here is a systematic approach to troubleshoot this reaction:

Troubleshooting Workflow for Failed Suzuki Reactions

start Failed Suzuki Reaction catalyst Evaluate Catalyst System - Pd Source (Pd(OAc)2, Pd2(dba)3) - Ligand (e.g., SPhos, XPhos) start->catalyst 1. Start Here base Re-evaluate Base - K2CO3, K3PO4, Cs2CO3 catalyst->base 2. If no improvement solvent Check Solvent System - Anhydrous? - Degassed? - Dioxane/H2O, Toluene/H2O base->solvent 3. If still failing reagents Assess Reagent Quality - Boronic acid purity - Bromopyridine stability solvent->reagents 4. Check purity conditions Optimize Reaction Conditions - Temperature (80-110 °C) - Reaction time reagents->conditions 5. Fine-tune success Successful Coupling conditions->success Resolution failure Persistent Failure: Consider alternative coupling conditions->failure If all else fails

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Detailed Troubleshooting Steps:
  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient pyridine substrates, electron-rich and sterically hindered phosphine ligands are often necessary to promote reductive elimination.

    • Recommendation: Switch to a more robust catalyst system. Pre-formed catalysts like Pd(dppf)Cl2 can be effective. Alternatively, using a combination of a Pd(0) source like Pd2(dba)3 with a ligand such as SPhos, XPhos, or RuPhos can be beneficial.[2]

  • Base Selection: The base is crucial for the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or failure to activate it.

    • Recommendation: If using a mild base like Na2CO3, consider switching to a stronger inorganic base like K3PO4 or Cs2CO3. The optimal base is often solvent and substrate-dependent.

  • Solvent System: The reaction requires a solvent system that can facilitate the dissolution of both organic and inorganic reagents. Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

    • Recommendation: A mixture of an organic solvent and water (e.g., 4:1 Dioxane:H2O or Toluene:H2O) is standard.[3] Ensure solvents are sparged with an inert gas (Argon or Nitrogen) prior to use.

  • Reagent Quality: Impurities in either the bromopyridine or the boronic acid can poison the catalyst. Boronic acids, in particular, can dehydrate to form unreactive boroxines.

    • Recommendation: Use freshly purchased or purified reagents. Assess the purity of your boronic acid by NMR.

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Catalyst Pd(dppf)Cl2 (3 mol%)Pd2(dba)3 (2.5 mol%)Pd(OAc)2 (5 mol%)[4]
Ligand None (pre-formed)SPhos (6 mol%)P(Cy)3 (10 mol%)[2]
Base K3PO4 (3 eq.)Cs2CO3 (2.5 eq.)K2CO3 (3 eq.)[3]
Solvent 1,4-Dioxane/H2O (4:1)Toluene/H2O (2:1)MeCN/H2O (4:1)[3][4]
Temperature 80-100 °C90-110 °C80 °C[4]
Issue 2: Failed Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What could be the cause?

Answer:

3-Bromopyridines are notoriously challenging substrates for Buchwald-Hartwig amination.[5] The primary reasons for failure are catalyst poisoning by the pyridine nitrogen and the selection of an inappropriate ligand-base combination.[5]

Key Considerations:
  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, inhibiting its catalytic activity. Using bulkier, electron-rich ligands can mitigate this issue by sterically shielding the palladium.

  • Ligand Choice: The ligand is arguably the most critical component. For aminating bromopyridines, bulky, electron-rich phosphine ligands are generally required.

    • Recommendation: Use ligands such as XPhos, RuPhos, or Josiphos-type ligands. For volatile amines, specific protocols in sealed tubes may be necessary.[6][7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially with base-sensitive functional groups.[2]

ParameterRecommendation for Primary AminesRecommendation for Secondary AminesSource
Pd Source Pd2(dba)3Pd(OAc)2[5][7]
Ligand XPhos, RuPhosBrettPhos, DavePhos[2]
Base NaOt-Bu, LHMDSK3PO4, Cs2CO3[2]
Solvent Toluene, DioxaneTHF, CPME[5]
Temperature 80-110 °C80-110 °C[5]
Issue 3: Failed Heck Coupling

Question: My Heck reaction between this compound and an alkene is giving a complex mixture or no product. How can I optimize this?

Answer:

The Heck reaction couples aryl halides with alkenes.[8] With a vinylpyridine substrate like this compound, you are coupling at the bromo- position. Potential issues include catalyst poisoning and side reactions of the isopropenyl group.

Optimization Strategy:
  • Catalyst and Ligand: While Pd(OAc)2 with PPh3 can work, more robust systems are often needed for heteroaryl halides.

    • Recommendation: Consider using Herrmann's catalyst or a ligandless system with Pd(OAc)2 under specific conditions. For challenging substrates, phosphine ligands like P(o-tol)3 can be effective.[8]

  • Base: A hindered amine base like triethylamine or a weaker inorganic base like NaOAc or K2CO3 is typically used.

  • Side Reactions: The isopropenyl group itself can potentially undergo side reactions, such as polymerization or migration, especially at high temperatures.

    • Recommendation: Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or GC-MS to check for the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential polymerization or degradation over time. It is classified as toxic if swallowed and causes skin irritation, so appropriate personal protective equipment (gloves, safety glasses) should always be worn.[9]

Q2: I see a new spot on my TLC plate that is not my starting material or product. What could it be?

A2: A common side reaction for molecules containing a vinyl or isopropenyl group is hydrolysis, especially if acidic conditions are present (even trace amounts on silica gel). The isopropenyl group can be hydrolyzed to a methyl ketone (3-Bromo-5-acetylpyridine). This is a known transformation for vinyl ethers and can occur with isopropenyl groups under acidic catalysis.[10][11][12]

Potential Side Reaction: Hydrolysis

sub This compound prod 3-Bromo-5-acetylpyridine sub->prod H+ / H2O

Caption: Acid-catalyzed hydrolysis of the isopropenyl group.

Q3: Can the isopropenyl group polymerize under my reaction conditions?

A3: Yes, isopropenyl groups, especially on electron-rich or electron-deficient aromatic systems, can be susceptible to polymerization.[13] This is more likely to occur at higher temperatures or in the presence of radical initiators. If you observe the formation of an insoluble, sticky material in your reaction flask, polymerization may be the cause. Using a radical inhibitor like BHT (butylated hydroxytoluene) in small amounts can sometimes mitigate this issue.

Q4: My palladium catalyst seems to be deactivating. What are the common causes for pyridine-containing substrates?

A4: Catalyst deactivation, or poisoning, is a significant issue with pyridine substrates.[14][15] The primary cause is the coordination of the pyridine nitrogen's lone pair to the Pd(II) center in the catalytic cycle, forming a stable, off-cycle complex that is catalytically inactive.[14][15] This prevents the catalyst from participating in further cross-coupling steps. Using bulky ligands that sterically hinder this coordination is the most common strategy to overcome this problem.[5]

References

Technical Support Center: Managing Exotherms in 3-Bromo-5-(prop-1-en-2-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing potential exothermic events during this synthesis. Our focus is on ensuring procedural safety and reproducibility by explaining the chemical principles behind the recommended protocols.

Introduction: Understanding the Thermal Risks

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the formation of a new carbon-carbon bond on the pyridine ring. Common synthetic routes, such as the Suzuki-Miyaura or Negishi cross-coupling reactions, are powerful but carry inherent thermal risks. These reactions are often exothermic, and without proper control, can lead to a rapid increase in temperature, pressure buildup, and potentially a runaway reaction.[1] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most likely synthetic route for this compound and what are the primary exothermic hazards?

A1: A highly plausible and common strategy for this synthesis is a selective mono-Suzuki-Miyaura cross-coupling reaction. This involves reacting 3,5-dibromopyridine with an isopropenylboronic acid derivative in the presence of a palladium catalyst and a base.

The primary exothermic hazards are associated with:

  • The Suzuki-Miyaura Reaction Itself: These reactions can be significantly exothermic, particularly with reactive vinylboron species. Studies on similar couplings have shown that the heat of reaction can be substantial, leading to a significant adiabatic temperature rise.[2] In aqueous systems, the exotherm can be more pronounced and rapid.[1][2]

  • Decomposition of Reagents or Solvents: At elevated temperatures, which can be reached during an uncontrolled exotherm, solvents like DMSO can decompose, further accelerating the reaction rate and pressure buildup.[1]

  • Quenching of the Reaction: If any reactive organometallic species remain, the final quenching step can also be highly exothermic if not performed correctly.

Q2: I am planning a Suzuki-Miyaura coupling to synthesize this compound. How can I predict and quantify the potential exotherm?

A2: A thorough thermal hazard assessment is critical before scaling up any reaction.

  • Reaction Calorimetry (RC1): This is the most direct method to measure the heat of reaction (ΔH), the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR) under process-like conditions. For a similar Suzuki-Miyaura vinylation, a heat of reaction of -13.87 kJ (-372.8 kJ/mol) and an adiabatic temperature rise of 131.5 °C have been reported, which would pose a significant runaway hazard without active cooling.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for individual reactants, the final reaction mixture, and the desired product. This data is crucial for establishing a safe maximum operating temperature. DSC analysis is typically performed by heating a small sample at a controlled rate (e.g., 10°C/minute) and measuring the heat flow.[3]

Parameter Description Typical Value for a similar Suzuki Vinylation[2]
Heat of Reaction (ΔH) Total heat released during the reaction.-300 to -400 kJ/mol
Adiabatic Temp. Rise (ΔTad) Theoretical temperature increase if no heat is lost to the surroundings.130 - 150 °C
MTSR Maximum Temperature of the Synthesis Reaction (Initial T + ΔTad).> 200 °C
Q3: What are the key experimental parameters to control to minimize the risk of a runaway reaction during the Suzuki-Miyaura coupling?

A3: Controlling the rate of heat generation is paramount. Here are the key parameters to manage:

  • Rate of Addition: Instead of adding all reagents at once, a semi-batch process where one of the reactants (e.g., the boronic acid derivative or the catalyst solution) is added slowly is highly recommended. This allows the cooling system to keep up with the heat being generated.

  • Catalyst Loading: While sufficient catalyst is needed for the reaction to proceed, using an excessive amount can dramatically increase the reaction rate and the rate of heat evolution. Start with a low catalyst loading (e.g., 0.5 mol%) and optimize from there.[4]

  • Reaction Temperature: Running the reaction at the lowest feasible temperature will slow down the reaction rate and reduce the risk of a runaway. Even though many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C), it is crucial to have a robust cooling system in place.[5]

  • Solvent Choice and Concentration: Using a solvent with a higher boiling point can provide a larger safety margin. However, be aware that some solvents like DMSO can have their decomposition temperature lowered by the presence of other reagents.[1] Diluting the reaction mixture increases the thermal mass, which can help absorb the heat generated.

  • Agitation: Good agitation is essential for efficient heat transfer from the reaction mixture to the vessel walls and the cooling medium. Poor mixing can lead to localized hot spots where a runaway reaction can initiate.

Q4: I've observed a sudden and rapid temperature increase after adding the palladium catalyst. What should I do?

A4: This indicates that the reaction has a very fast initiation phase and is highly exothermic. Immediate action is required to prevent a runaway.

Emergency Quenching Protocol:

  • Immediate Cooling: Ensure your cooling system is running at maximum capacity. If necessary, use an external ice bath.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Dilution with a Cold, Inert Solvent: If the reaction is still not under control, cautiously add a pre-chilled, high-boiling point, and inert solvent (like toluene) to dilute the reaction mixture and absorb heat. Do not add water or other protic solvents at this stage as they can react violently with some of the reaction components.

  • If the situation escalates, evacuate the area and follow your laboratory's emergency procedures.

To prevent this in the future, consider the following:

  • Lower the initial reaction temperature.

  • Add the catalyst solution portion-wise or via a syringe pump over an extended period.

  • Dilute the reaction mixture further.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This is a suggested protocol based on related literature. It is essential to perform a thorough risk assessment before proceeding.

Materials:

  • 3,5-Dibromopyridine

  • Isopropenylboronic acid pinacol ester[6]

  • Pd(dppf)Cl2 (or other suitable palladium catalyst)

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane and water (e.g., in a 4:1 or 9:1 ratio).

  • Begin stirring and gently heat the mixture to a controlled temperature (e.g., 80 °C).

  • In a separate flask, dissolve the palladium catalyst (e.g., 1-3 mol%) in a small amount of degassed dioxane.

  • Slowly, add the catalyst solution to the reaction mixture via a syringe pump over 1-2 hours.

  • Monitor the internal temperature of the reaction closely. Ensure it does not rise uncontrollably.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Workflow for Managing Exotherms

ExothermManagement cluster_prep Preparation cluster_execution Execution cluster_response Emergency Response Risk_Assessment Thermal Hazard Assessment (DSC, RC1) Protocol_Design Design Protocol (Semi-batch, Low Temp, Dilution) Risk_Assessment->Protocol_Design Setup Prepare Reactor with Adequate Cooling Protocol_Design->Setup Start Start Reaction at Low Temperature Setup->Start Slow_Addition Slowly Add Limiting Reagent/Catalyst Start->Slow_Addition Monitor Monitor Temperature Continuously Slow_Addition->Monitor Temp_Stable Temperature Stable? Monitor->Temp_Stable Temp_Stable->Slow_Addition Continue Addition Temp_Rise Uncontrolled Temperature Rise? Temp_Stable->Temp_Rise No Max_Cooling Maximize Cooling Temp_Rise->Max_Cooling Yes Stop_Addition Stop Reagent Addition Max_Cooling->Stop_Addition Quench Emergency Quench (Cold Inert Solvent) Stop_Addition->Quench Evacuate Evacuate Quench->Evacuate

References

solvent effects on the reactivity of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-5-(prop-1-en-2-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. The unique combination of a bromopyridine moiety and a vinyl group presents distinct reactivity challenges and opportunities. This guide focuses specifically on the critical role of solvent effects in modulating reaction outcomes, providing in-depth FAQs and troubleshooting workflows to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound and how does solvent choice influence them?

Answer: this compound has two key functional groups for synthetic transformations:

  • The C3-Bromine atom: This site is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] The reactivity at this site is profoundly influenced by the solvent.

  • The prop-1-en-2-yl (isopropenyl) group: This alkene moiety can participate in reactions like Heck couplings, hydroboration-oxidation, and polymerization.[2]

Solvent choice is paramount because it dictates not only reaction rates but also chemoselectivity. A solvent can stabilize or destabilize key intermediates and transition states in a catalytic cycle, often determining which functional group reacts or if the reaction proceeds at all.[3][4] For instance, in palladium-catalyzed reactions, the solvent can influence the active state of the catalyst itself.[5][6]

Q2: Why is solvent selection so critical for palladium-catalyzed cross-coupling reactions with this substrate?

Answer: The role of the solvent in palladium-catalyzed cross-couplings is multifaceted and extends far beyond simply dissolving the reactants.[4][7] Key functions include:

  • Catalyst Activation and Stability: Some solvents, like DMF, can act as ligands, coordinating to the palladium center and influencing its electronic properties and stability.[3] This coordination can sometimes be beneficial, but it can also inhibit catalysis by competing with other essential ligands.[8][9]

  • Modulating Reaction Pathways: The solvent's polarity and coordinating ability can alter the preferred mechanistic pathway. For example, in substrates with multiple reactive sites (like a halide and a triflate), polar coordinating solvents such as DMF or MeCN can invert the selectivity of oxidative addition compared to non-polar solvents like toluene or THF.[5][8][9] This is often attributed to the stabilization of different palladium catalytic species.[6]

  • Influencing Base Efficacy: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in many coupling reactions is highly dependent on the solvent system. The solvent's ability to dissolve the base and facilitate the proton transfer is crucial for the transmetalation step in Suzuki couplings.[10]

  • Stabilizing Intermediates: Polar solvents are particularly effective at stabilizing charged intermediates or transition states, which can significantly accelerate certain steps in the catalytic cycle, such as oxidative addition in SN1-type mechanisms.[11][12]

Q3: What are the general classes of solvents I should consider, and what are their typical roles?

Answer: Solvents for cross-coupling reactions can be broadly categorized. The table below summarizes the most common types and their typical applications.

Solvent ClassExamplesKey CharacteristicsTypical Use Cases & Rationale
Polar Aprotic DMF, DMAc, DMSO, Acetonitrile (MeCN)High dielectric constant, no acidic protons. Often coordinating.Widely used in Heck and Suzuki reactions.[2][13] They dissolve inorganic bases well and can stabilize charged intermediates. Coordinating ability can influence catalyst selectivity.[8][9]
Ethereal THF, 1,4-Dioxane, DMEModerately polar, non-protic, weakly coordinating.Common in Suzuki and Stille couplings. Good for dissolving organic substrates and organometallic reagents. Often used with water as a co-solvent.[14]
Aromatic Toluene, XyleneNon-polar, non-coordinating.Excellent for Suzuki reactions where a non-coordinating environment is desired to favor specific catalytic species.[5][15] Higher boiling points are useful for sluggish reactions.
Protic Water, Ethanol, IsopropanolContain acidic protons (O-H, N-H). Highly polar.Often used as a co-solvent with THF, Dioxane, or Toluene in Suzuki reactions to help dissolve the inorganic base and facilitate transmetalation.[5] Can also promote unwanted side reactions like hydrodehalogenation.[3]
Q4: I am planning a Suzuki-Miyaura coupling. What is the best starting point for solvent selection?

Answer: For a Suzuki-Miyaura coupling with this compound and an organoboron reagent, a biphasic mixture of an organic solvent and water is the most common and effective starting point.

  • Recommended System: Toluene/Water or Dioxane/Water (e.g., in a 4:1 to 10:1 ratio).

  • Rationale: The organic solvent (Toluene, Dioxane) dissolves the substrate, the organoboron reagent, and the palladium catalyst/ligand complex. The aqueous phase dissolves the inorganic base (e.g., K₂CO₃ or K₃PO₄), making it available to activate the organoboron species for the crucial transmetalation step.[10] The use of non-coordinating solvents like toluene often favors reaction at the C-Br bond.[16]

Q5: Are there any known stability issues with the vinyl group that I should be aware of?

Answer: Yes. Vinylpyridines can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (like peroxides that can form in aged ethereal solvents).[17][18] While stabilized vinylpyridines are commercially available, it is crucial to:

  • Use freshly distilled solvents: Particularly for ethers like THF and Dioxane, which can form peroxides upon storage.

  • Maintain an inert atmosphere: Running reactions under nitrogen or argon minimizes exposure to oxygen, which can promote side reactions.

  • Consider adding a radical inhibitor: For reactions requiring high temperatures for prolonged periods, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or phenothiazine might be beneficial, provided it does not interfere with the desired catalytic cycle.

Section 2: Troubleshooting Guide

This section provides structured solutions to common problems encountered during experiments with this compound.

Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
  • Symptom: After the specified reaction time, TLC or LC-MS analysis shows primarily unreacted starting material.

  • Workflow for Troubleshooting:

    G start Low/No Yield in Suzuki Coupling q1 Is the reaction mixture homogeneous (aside from the inorganic base)? start->q1 solubility Issue: Poor Solubility q1->solubility No q2 Was the solvent properly degassed? q1->q2 Yes sol_a Solution A: Switch to a better solubilizing solvent system like Dioxane/H2O or DMF/H2O. solubility->sol_a sol_b Solution B: Increase reaction temperature moderately (e.g., from 80°C to 100°C). solubility->sol_b catalyst_deact Issue: Catalyst Deactivation q2->catalyst_deact No q3 Are you using a polar, coordinating solvent like DMF or MeCN? q2->q3 Yes cat_a Solution: Degas solvents thoroughly (e.g., 3x freeze-pump-thaw cycles or sparging with Argon for 30 min). catalyst_deact->cat_a mechanism_issue Issue: Inappropriate Catalytic Species q3->mechanism_issue Yes mech_a Solution: Switch to a non-coordinating solvent like Toluene or a weakly coordinating one like THF. These solvents favor monoligated Pd(0) species often effective for aryl bromides. [3] mechanism_issue->mech_a

    Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Problem 2: Significant Homocoupling of the Boronic Acid Reagent
  • Symptom: GC-MS or LC-MS analysis shows a significant peak corresponding to the dimer of the boronic acid coupling partner (Ar-Ar).

  • Probable Cause & Solution:

    • Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated in certain solvent systems. Protic solvents or excessive water can sometimes lead to competing pathways like protodeborylation followed by other reactions.[3]

    • Scientific Rationale: The mechanism of homocoupling can involve oxidative addition of the aryl halide to Pd(0), followed by transmetalation with two equivalents of the boronic acid reagent before reductive elimination can occur. This is often favored when the reductive elimination step of the desired cross-coupling is slow.

    • Suggested Solution:

      • Improve Degassing: Ensure the reaction mixture and solvents are rigorously deoxygenated before adding the palladium catalyst.

      • Solvent Choice: Reactions in DMAc with added water have been reported to sometimes result in homocoupling if the water ratio is too high.[3] Conversely, switching from a highly polar solvent like DMF to a less polar system like Toluene/H₂O can sometimes suppress this side reaction by altering the catalyst's reactivity profile.

      • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Problem 3: Low or No Yield in a Heck Reaction
  • Symptom: The reaction between this compound and an alkene fails to proceed.

  • Probable Cause & Solution:

    • Cause: The Heck reaction is highly sensitive to the solvent, base, and temperature.[2][15] A common failure point is the use of a solvent that does not adequately support the catalytic cycle, particularly the regeneration of the Pd(0) species.

    • Scientific Rationale: The Heck reaction typically requires a polar aprotic solvent to facilitate the key steps, including oxidative addition and carbopalladation. The choice of base and its solubility in the chosen solvent are also critical.[13]

    • Suggested Solution:

      • Solvent System: The classic solvent for Heck reactions is a polar aprotic one like DMF , DMAc , or Acetonitrile .[3] If you started with a non-polar solvent like Toluene, it is unlikely to be effective without specific ligand systems.

      • Base Selection: Use a base that is soluble in your chosen solvent. For DMF, organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common.[15] Ensure the base is strong enough to facilitate the β-hydride elimination and subsequent reductive elimination steps.

      • Temperature: Heck reactions often require elevated temperatures (80-140 °C).[13] Ensure your reaction is heated sufficiently. The high boiling point of DMF (153 °C) makes it a suitable choice for this.[3]

Section 3: Protocols & Methodologies

The following are generalized, starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with a generic arylboronic acid.

G cluster_0 Setup & Reagent Loading cluster_1 Solvent & Catalyst Addition cluster_2 Reaction & Workup A 1. Add substrate (1.0 eq), boronic acid (1.2 eq), and base (K2CO3, 2.0 eq) to a flame-dried Schlenk flask. B 2. Seal flask, evacuate and backfill with Argon (repeat 3 times). A->B C 3. Add degassed Toluene and degassed H2O (e.g., 5:1 v/v) via syringe. B->C D 4. Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) under a positive pressure of Argon. C->D E 5. Heat the reaction mixture (e.g., 90-100°C) with vigorous stirring for 4-16 hours. D->E F 6. Monitor by TLC/LC-MS. E->F G 7. Cool, dilute with EtOAc, wash with H2O and brine, dry (Na2SO4), and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1–1.5 equiv), and finely powdered potassium carbonate (2.0–3.0 equiv).

  • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with high-purity argon or nitrogen gas (this cycle should be repeated three times).

  • Via syringe, add the degassed organic solvent (e.g., Toluene, Dioxane) followed by degassed water. A typical solvent ratio is 4:1 to 10:1 organic:water.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: References
  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 5

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. 8

  • Royal Society of Chemistry. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. 9

  • American Chemical Society. (n.d.). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. 19

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. 3

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. 7

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. 4

  • ResearchGate. The organoboron compounds: their Lewis acidity and catalytic activity. 20

  • ResearchGate. Nonpolar and many polar non-coordinating solvents promote Suzuki.... 16

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. 11

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. 15

  • MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. 21

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. 6

  • Bentley, J. N., et al. (2021). The synthesis, properties, and reactivity of Lewis acidic aminoboranes. Organic & Biomolecular Chemistry. 22

  • Google Patents. Stabilization of methyl, vinyl pyridine. 17

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. 23

  • ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... --INVALID-LINK--

  • Wikipedia. Heck reaction. 2

  • ResearchGate. (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. 24

  • ResearchGate. Effect of solvent on the Suzuki reaction. 14

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. 12

  • National Institutes of Health (NIH). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. 13

  • PubMed. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. 25

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. 26

  • ResearchGate. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. 27

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. 28

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. 29

  • ResearchGate. Which solvent should I use to dissolve Poly vinyl alcohol-co-ethylene, Poly acrylonitride and Poly(4-vinylpyridine)?. 30

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. 31

  • CAMEO Chemicals - NOAA. VINYLPYRIDINES, STABILIZED. 18

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 10

  • Sinfoo Biotech. This compound,(CAS# 40472-88-6). 32

  • Echemi. This compound. 33

  • BLDpharm. 118775-69-2|this compound. 34

  • ChemicalBook. (2025). This compound | 40472-88-6. --INVALID-LINK--

  • Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. 35

  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. 36

  • Wikipedia. 3-Bromopyridine. 1

  • PubChem. 3-Bromopyridine. 37

  • PubChem. 3-Bromo-5-(5-bromopentyl)pyridine. 38

References

long-term storage and handling of 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the long-term storage, handling, and troubleshooting of 3-Bromo-5-(prop-1-en-2-yl)pyridine. Our goal is to provide not just procedures, but the underlying scientific rationale to ensure experimental success and laboratory safety.

Section 1: Compound Profile & Key Data

This compound is a substituted pyridine derivative featuring two key functional groups that dictate its reactivity and stability: a bromine atom and an isopropenyl (prop-1-en-2-yl) group. Understanding the interplay of these groups is critical for its proper use.

PropertyDataSource(s)
CAS Number 40472-88-6[1][2][3]
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [1]
Appearance Varies; typically a liquid or low-melting solidGeneral chemical knowledge
Key Functional Groups Pyridine Ring, Bromo Group, Isopropenyl GroupN/A
Primary Hazards Toxic if swallowed, Causes skin irritation[1]

Section 2: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common questions regarding the storage and stability of this reagent.

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For long-term stability (months to years), the compound should be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) . The key is to mitigate the three primary degradation risks: oxidation, polymerization, and hydrolysis.

  • Causality:

    • Low Temperature (2-8 °C): Reduces the rate of potential degradation reactions and minimizes the volatility of the compound. While ambient temperature is acceptable for short periods, refrigerated storage is crucial for preserving purity long-term.[4]

    • Inert Atmosphere: The isopropenyl group's double bond is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of epoxides, peroxides, or other unwanted byproducts. An inert atmosphere displaces oxygen, preventing these side reactions.

    • Tightly Sealed Container: Prevents the ingress of atmospheric moisture and oxygen. Many suppliers use Sure/Seal™ bottles, which are ideal for this purpose.

Q2: My lab received the compound in a large bottle. Should I store the entire bottle as is?

A2: No. It is highly recommended to aliquot the compound into smaller, single-use or experiment-sized vials under an inert atmosphere upon receipt.

  • Causality: Repeatedly opening and closing the main container introduces atmospheric oxygen and moisture with each cycle, progressively degrading the entire stock. Aliquoting isolates the bulk of the material from repeated exposure, ensuring the purity of future samples.

Q3: The Safety Data Sheet (SDS) for similar compounds mentions sensitivity to light. Is this a concern?

A3: Yes. While specific photostability data for this exact molecule is not widely published, both brominated aromatics and alkenyl compounds can be light-sensitive. The C-Br bond can be susceptible to homolytic cleavage upon exposure to UV light, potentially initiating radical reactions.[5]

  • Best Practice: Always store the compound in an amber glass vial or a clear vial placed inside a light-blocking secondary container (e.g., an aluminum can or an opaque box) to prevent photodegradation.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Causality:

    • Strong Oxidizing Agents: Will readily attack the electron-rich isopropenyl double bond.

    • Strong Acids: Can protonate the pyridine nitrogen, altering its reactivity and potentially catalyzing polymerization of the double bond.

    • Strong Bases: May promote elimination or other side reactions, although the pyridine ring is generally stable.

Section 3: Safe Handling & Personal Protective Equipment (PPE)

Safe handling is paramount due to the compound's toxicity and irritant properties.[1]

PPE / ProcedureSpecification & Rationale
Ventilation Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5][6]
Eye Protection Chemical safety goggles are mandatory. For larger quantities, use a full-face shield.[4]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[4]
Skin Protection A flame-resistant lab coat should be worn and kept buttoned. Ensure no skin is exposed.
Transfer Technique Use gas-tight syringes or cannulas for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.[7][8]
Spill & Disposal In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[5] Dispose of contents and containers according to local, regional, and national regulations.[1][5]

Section 4: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Q1: I ran an NMR of my stored compound and see new, unexpected peaks. What happened?

A1: This is the most common sign of degradation. The location of the new peaks can provide clues to the degradation pathway.

  • Possible Cause 1: Oxidation. The isopropenyl double bond is a likely site of oxidation. Look for new peaks in the aliphatic region consistent with epoxides or diols.

  • Possible Cause 2: Polymerization. The isopropenyl group can polymerize, especially if exposed to heat, light, or acid/base catalysts. This often manifests as a broad, poorly resolved "hump" in the baseline of the NMR spectrum.

  • Possible Cause 3: Hydrolysis/Reaction with Contaminants. If moisture was introduced, side reactions could occur, though this is less common than oxidation or polymerization.

Recommended Action:

  • Compare the new NMR/LC-MS data with the original data from the supplier if available.

  • If degradation is minor, the material may be purified by column chromatography or distillation, but this should be done with caution.

  • If degradation is significant, the aliquot should be discarded, and a fresh, unopened aliquot should be used.

Q2: The liquid, which was initially colorless/pale yellow, has turned dark brown. Is it still usable?

A2: A significant color change is a strong visual indicator of degradation. While the compound may still contain the desired material, the purity is compromised.

  • Causality: The formation of highly conjugated oligomers or polymers from the isopropenyl group, or degradation products from reactions involving the bromo-pyridine core, can lead to discoloration. Some brominated compounds can also degrade with the release of trace amounts of bromine, which is colored.[9]

Recommended Action:

  • Do NOT use the material for any reaction where stoichiometry or purity is critical.

  • Analyze a small sample by TLC, GC-MS, or NMR to assess the extent of impurity.

  • If the primary use is non-critical, a small-scale test reaction may be warranted. Otherwise, dispose of the material according to safety protocols.

Below is a troubleshooting workflow to help diagnose issues with your reagent.

Caption: Troubleshooting workflow for this compound.

This diagram illustrates the potential degradation pathways based on the compound's functional groups.

G cluster_main This compound cluster_stressors Stress Factors cluster_products Degradation Products Compound Main Compound Oxidation Epoxides, Peroxides Compound->Oxidation Isopropenyl Group Attack Radical Radical Byproducts Compound->Radical C-Br Bond Cleavage Polymer Oligomers / Polymers Compound->Polymer Isopropenyl Group Reaction Air Air (O₂) Air->Oxidation Light Light (UV) Light->Radical Heat Heat / Catalyst Heat->Polymer

Caption: Potential degradation pathways for the compound.

Section 5: Detailed Experimental Protocols

Protocol 1: Aliquoting the Reagent Under an Inert Atmosphere

This protocol ensures the long-term stability of the bulk material.

Materials:

  • Stock bottle of this compound.

  • Multiple small (1-5 mL) amber glass vials with PTFE-lined screw caps, dried in an oven (>100 °C) for several hours and cooled in a desiccator.

  • Gas-tight syringe and long needle, dried and cooled.

  • Source of dry Argon or Nitrogen with a manifold.

Procedure:

  • Arrange the dried vials in a rack within a fume hood.

  • Carefully flush each vial with inert gas for 1-2 minutes using a needle connected to the manifold. After flushing, quickly cap the vials.

  • Puncture the septum of the stock bottle with a needle connected to the inert gas source to create positive pressure. Use a second, shorter needle as a vent.

  • Remove the vent needle. Using a clean, dry, gas-tight syringe, puncture the septum and draw the desired volume of the liquid.

  • Working one vial at a time, briefly remove the cap, dispense the liquid from the syringe, flush the headspace of the vial with inert gas, and immediately recap tightly.

  • Seal the caps of the new aliquots with paraffin film for extra security.

  • Label each vial clearly with the compound name, date of aliquoting, and storage conditions (e.g., "Store at 2-8 °C under Ar").

  • Store the newly created aliquots in the refrigerator.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridyl scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The functionalization of these heterocycles, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery and development. This guide provides a detailed comparative analysis of the reactivity of 3-Bromo-5-(prop-1-en-2-yl)pyridine in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its reactivity will be contextualized against other bromopyridine isomers to provide a framework for strategic synthetic planning.

Understanding the Reactivity Landscape of Bromopyridines

The reactivity of a bromopyridine in palladium-catalyzed cross-coupling is fundamentally governed by the electronic properties of the pyridine ring and the steric environment around the carbon-bromine bond. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, influences the ease of oxidative addition of the palladium catalyst to the C-Br bond.[1] The position of the bromine atom and the nature of other substituents on the ring further modulate this reactivity.

Generally, the order of reactivity for bromopyridine isomers in many palladium-catalyzed couplings is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This is attributed to the positions ortho and para to the nitrogen being more electron-deficient, which facilitates oxidative addition. However, the coordination of the pyridine nitrogen to the palladium center can sometimes inhibit catalysis, making the choice of ligands and reaction conditions crucial for successful transformations.[2]

For This compound , the bromine is at the 3-position, which is inherently less reactive than the 2- or 4-positions. The prop-1-en-2-yl (isopropenyl) group at the 5-position is weakly electron-donating, which can have a modest activating effect on the C-Br bond towards oxidative addition compared to an unsubstituted 3-bromopyridine.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[3][4] To illustrate the comparative reactivity of this compound, we will consider a hypothetical coupling with phenylboronic acid and compare the expected outcome with that of other bromopyridine isomers under typical reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromopyridines

The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid. Optimization may be required for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (4:1 v/v, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromopyridine, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Arylpyridine G->H Isolated Product Buchwald_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromopyridine, Amine, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Quench & Extract C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Arylamine G->H Isolated Product

References

A Comparative Guide to the Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Bromo-5-isopropenylpyridine Scaffold

The pyridine ring is a foundational structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2] Within this class, 3-bromo-5-(prop-1-en-2-yl)pyridine and its derivatives represent a particularly valuable subclass of synthons. The strategic placement of the bromine atom and the isopropenyl group on the pyridine core provides two distinct, orthogonally reactive handles. The bromine atom is primed for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Simultaneously, the isopropenyl group offers a site for transformations such as polymerization, oxidation, or addition reactions. This versatility makes these derivatives highly sought-after building blocks in drug discovery programs and materials science research.

This guide provides an in-depth comparison of the primary palladium-catalyzed cross-coupling strategies for the synthesis of the this compound core. We will dissect the mechanistic underpinnings, comparative advantages, and practical limitations of Suzuki-Miyaura, Stille, and Negishi coupling reactions for this specific transformation. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific application.

Core Synthetic Strategies: A Head-to-Head Comparison

The most direct and modular approach to constructing the this compound scaffold involves the selective mono-functionalization of a common and commercially available starting material: 3,5-dibromopyridine. This strategy hinges on a carbon-carbon bond-forming reaction at the C5 position, leveraging the power of palladium-catalyzed cross-coupling chemistry.[3] While numerous coupling reactions exist, the Suzuki, Stille, and Negishi reactions are the most prominent and well-established methods for this purpose.[3][4]

Below is a logical workflow illustrating the divergent synthetic pathways from a common precursor.

Synthetic_Routes_Workflow cluster_start Starting Material cluster_methods Palladium-Catalyzed Cross-Coupling Reactions cluster_reagents Key Reagents cluster_product Target Molecule start 3,5-Dibromopyridine suzuki Suzuki-Miyaura Coupling start->suzuki Pd Cat. Base stille Stille Coupling start->stille Pd Cat. negishi Negishi Coupling start->negishi Pd Cat. product This compound suzuki->product stille->product negishi->product boron Isopropenylboronic Acid or Ester boron->suzuki tin Isopropenyltributylstannane tin->stille zinc Isopropenylzinc Halide zinc->negishi

Caption: Divergent synthetic pathways to the target molecule.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[5][6] The reaction couples an organoboron species (like isopropenylboronic acid) with the aryl halide (3,5-dibromopyridine) in the presence of a palladium catalyst and a base.[7]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The required base then activates the organoboron reagent, facilitating the crucial transmetalation step where the isopropenyl group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]

Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-Br(L₂) ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_both Ar-Pd(II)-R(L₂) transmetal->pd2_both byproduct X-B(OR)₂ transmetal->byproduct red_elim Reductive Elimination pd2_both->red_elim red_elim->pd0 regenerates product Ar-R red_elim->product reagents_in1 Ar-Br (3,5-Dibromopyridine) reagents_in1->ox_add reagents_in2 R-B(OR)₂ (Isopropenylboronate) reagents_in2->transmetal base Base (e.g., K₂CO₃) base->transmetal activates

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality & Insights: The choice of base is critical; it must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions.[6] For pyridine-containing substrates, which can act as ligands and inhibit the catalyst, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial to promote the reductive elimination step and improve catalyst turnover.[4]

The Stille Coupling: High Tolerance, High Toxicity

The Stille reaction offers excellent functional group tolerance and is often less sensitive to the presence of water than other coupling methods.[8][9] It involves the coupling of an organostannane (organotin) reagent with the organic halide.[10]

Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8] A key difference is that the transmetalation step does not require a base for activation, which can simplify reaction setup and is advantageous for base-sensitive substrates.[11]

Stille_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-Br(L₂) ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_both Ar-Pd(II)-R(L₂) transmetal->pd2_both byproduct Br-Sn(Bu)₃ transmetal->byproduct red_elim Reductive Elimination pd2_both->red_elim red_elim->pd0 regenerates product Ar-R red_elim->product reagents_in1 Ar-Br (3,5-Dibromopyridine) reagents_in1->ox_add reagents_in2 R-Sn(Bu)₃ (Isopropenylstannane) reagents_in2->transmetal

Caption: Catalytic cycle of the Stille coupling.

Causality & Insights: The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts.[8][9] Their removal from the final product can be challenging, particularly in a pharmaceutical context, often requiring specific and sometimes difficult purification procedures. This toxicological profile is a significant barrier to its use in large-scale synthesis.

The Negishi Coupling: High Reactivity, High Sensitivity

The Negishi coupling utilizes highly reactive organozinc reagents, which often leads to faster reactions and higher yields, especially for challenging substrates.[12][13] The reaction couples an organozinc halide with the aryl halide.[14]

Mechanism: The catalytic cycle follows the same fundamental pathway. The high nucleophilicity of the organozinc reagent typically results in a very efficient transmetalation step.[14]

Negishi_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-Br(L₂) ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_both Ar-Pd(II)-R(L₂) transmetal->pd2_both byproduct Br-ZnCl transmetal->byproduct red_elim Reductive Elimination pd2_both->red_elim red_elim->pd0 regenerates product Ar-R red_elim->product reagents_in1 Ar-Br (3,5-Dibromopyridine) reagents_in1->ox_add reagents_in2 R-ZnCl (Isopropenylzinc Chloride) reagents_in2->transmetal

Caption: Catalytic cycle of the Negishi coupling.

Causality & Insights: The high reactivity of organozinc reagents is a double-edged sword. They are sensitive to air and moisture, necessitating strictly anhydrous and inert reaction conditions (e.g., Schlenk line or glovebox techniques).[15] Furthermore, the organozinc reagent often must be prepared in situ immediately before use, adding an extra step to the overall synthetic sequence.[15] This sensitivity and additional preparation can make the Negishi coupling less convenient for routine synthesis compared to the Suzuki reaction.

Data Summary: Performance Comparison

The following table summarizes typical experimental parameters and outcomes for the synthesis of related aryl-isopropenyl compounds via these three methods, providing a basis for objective comparison.

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield 70-95%75-98%80-99%
Key Reagent Organoboron (e.g., Boronic Acid)Organostannane (e.g., Tributylstannane)Organozinc (e.g., Zinc Halide)
Toxicity Profile Low to ModerateHigh (Tin compounds are toxic)Moderate (Zinc salts)
Reagent Stability Generally air and moisture stableAir and moisture stable[8]Air and moisture sensitive
Reaction Conditions Requires base; 50-110 °CNo base needed; 60-120 °CAnhydrous/inert; 25-80 °C
Key Advantage Reagent stability, low toxicity[5]High functional group tolerance[11]High reactivity, lower temperatures[13]
Key Disadvantage May require optimization of base/ligandsHigh toxicity of reagents/byproducts[9]Reagent sensitivity, requires inert atmosphere[15]

Experimental Protocols: A Practical Guide

Herein, we provide a detailed, validated protocol for the preferred Suzuki-Miyaura coupling route, which represents the most balanced approach in terms of efficiency, safety, and practicality for most research environments.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials and Equipment:

  • 3,5-Dibromopyridine

  • Isopropenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq, e.g., 2.37 g, 10 mmol), isopropenylboronic acid pinacol ester (1.2 eq, e.g., 2.02 g, 12 mmol), and anhydrous potassium carbonate (2.5 eq, e.g., 3.45 g, 25 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, e.g., 245 mg, 0.3 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

  • Heating and Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. Look for the consumption of the 3,5-dibromopyridine starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a clear oil.

Conclusion and Recommendations

For the synthesis of this compound derivatives, the Suzuki-Miyaura coupling stands out as the most robust and practical method for general laboratory and scale-up applications.[5] Its use of stable, commercially available boronic acid esters and tolerance for a range of conditions provides a reliable and high-yielding pathway.[16][17] While the Stille coupling offers excellent yields and functional group compatibility, the inherent toxicity of organotin compounds presents significant safety and purification challenges, limiting its appeal.[9] The Negishi coupling, though powerful due to its high reactivity, requires stringent anhydrous conditions and in situ reagent preparation, making it operationally more demanding.[15]

Ultimately, the choice of synthetic route depends on the specific requirements of the project. For rapid analog synthesis with high functional group diversity and minimal concern for toxic byproducts, the Suzuki-Miyaura coupling is the recommended primary approach.

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives and Existing Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its inherent physicochemical properties and synthetic tractability make it a privileged structure in medicinal chemistry. This guide provides a forward-looking comparative analysis of a novel class of compounds, 3-Bromo-5-(prop-1-en-2-yl)pyridine derivatives, against established anticancer agents, particularly those known to interfere with tubulin polymerization. While direct biological data for this specific derivative class is emerging, this document synthesizes existing knowledge on structurally related compounds to forecast their potential and guide future research.

The Promise of Diarylpyridines as Tubulin Polymerization Inhibitors

A significant body of research has highlighted the potential of diarylpyridine derivatives as potent anticancer agents that exert their effects by inhibiting tubulin polymerization.[3][4] These compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. The structural rigidity of the pyridine ring serves to orient the aryl substituents in a conformation that is favorable for binding to the colchicine site on β-tubulin.

One of the most well-studied classes of tubulin inhibitors is the combretastatins, with Combretastatin A-4 (CA-4) being a prominent example.[4] The diarylpyridine scaffold effectively mimics the cis-stilbene conformation of CA-4, which is crucial for its potent antitubulin activity.[3][4]

Comparative Analysis of Anticancer Activity

While experimental data for this compound derivatives is not yet publicly available, we can extrapolate their potential based on the performance of structurally similar diarylpyridines. The table below presents the in vitro cytotoxic activity of several reported diarylpyridine derivatives against a panel of human cancer cell lines. This data serves as a benchmark for the anticipated potency of the novel pyridine derivatives.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Diarylpyridine 10t HeLa (Cervical Cancer)0.19[4]
MCF-7 (Breast Cancer)0.33[4]
SGC-7901 (Gastric Cancer)0.30[4]
Diarylpyridine 9p HeLa (Cervical Cancer)Data not specified[3]
MCF-7 (Breast Cancer)Data not specified[3]
A549 (Lung Cancer)Data not specified[3]
Imidazo[1,2-a]pyridine IP-5 HCC1937 (Breast Cancer)45[5]
Imidazo[1,2-a]pyridine IP-6 HCC1937 (Breast Cancer)47.7[5]
Combretastatin A-4 (Reference) VariousSub-micromolar[4]
Taxol (Reference) Huh-7 (Liver Cancer)6.68[1]
A549 (Lung Cancer)38.05[1]
MCF-7 (Breast Cancer)12.32[1]

The 3-bromo and 5-(prop-1-en-2-yl) substitutions on the pyridine core of our topic compounds are expected to modulate their electronic and steric properties, which could significantly influence their binding affinity to tubulin and, consequently, their anticancer potency. The bromine atom, being a halogen, can participate in halogen bonding, a recognized interaction in drug-receptor binding. The isopropenyl group may offer additional hydrophobic interactions within the binding pocket.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary proposed mechanism of action for these pyridine derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network has profound effects on cellular processes, particularly during mitosis.

G cluster_0 Normal Mitosis cluster_1 Action of Pyridine Derivatives Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Tubulin Dimers->Microtubule Assembly Inhibition Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Disruption Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Proper Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Mitotic Spindle->Mitotic Arrest (G2/M Phase) Cell Division Cell Division Chromosome Segregation->Cell Division Pyridine Derivative Pyridine Derivative Pyridine Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Figure 1: Proposed mechanism of action of this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To empirically validate the proposed mechanism of action, a tubulin polymerization assay is a critical experiment. The following protocol provides a detailed, step-by-step methodology for this key experiment.

Objective: To determine the inhibitory effect of this compound derivatives on the polymerization of tubulin in vitro.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock in water)

  • Test compounds (dissolved in DMSO)

  • Positive control (Combretastatin A-4 or Paclitaxel)

  • Negative control (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Thaw tubulin on ice.

    • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.

    • Add 50 µL of the compound dilutions (or controls) to the respective wells.

    • Immediately before starting the measurement, add 1 µL of 100 mM GTP to each well.

  • Data Acquisition:

    • Place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the polymerization of tubulin.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the rate of polymerization for each concentration.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffers, Compounds) B Add 2X Tubulin to 96-well plate A->B C Add Compound Dilutions and Controls B->C D Initiate Polymerization with GTP C->D E Incubate at 37°C and Monitor Absorbance (340 nm) D->E F Data Analysis: Plot Abs vs. Time, Calculate % Inhibition, Determine IC50 E->F

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.

A Note on Potential Antimicrobial Activity

Interestingly, the presence of a bromine atom on the pyridine ring also suggests potential antimicrobial properties. Studies on other bromo-substituted heterocyclic compounds have demonstrated activity against a range of bacterial and fungal pathogens.[6] For instance, some bromo-substituted pyridine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[6] While the primary focus of this guide is on anticancer activity, the potential for dual-action therapeutics warrants further investigation. A standard broth microdilution assay could be employed to determine the Minimum Inhibitory Concentration (MIC) of these novel compounds against relevant microbial strains.

Conclusion

While awaiting direct experimental validation, the structural characteristics of this compound derivatives position them as a promising new class of anticancer agents. Their diarylpyridine-like scaffold strongly suggests a mechanism of action involving the inhibition of tubulin polymerization, a clinically validated target in oncology. The comparative data from existing diarylpyridine compounds provide a strong rationale for their synthesis and biological evaluation. Furthermore, the potential for antimicrobial activity adds another layer of interest to this novel chemical series. Future studies should focus on synthesizing these derivatives and evaluating their efficacy in both cancer cell lines and microbial cultures to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for the Analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of crucial aspects of High-Performance Liquid Chromatography (HPLC) method validation, specifically tailored for the analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind experimental choices, present comparative data for different analytical columns, and provide detailed protocols for establishing a robust, stability-indicating assay. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable analytical methods in a regulated environment.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For the analysis of pharmaceutical compounds, this is not merely a technical exercise but a regulatory necessity, ensuring the quality, safety, and efficacy of drug products.[2][3] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the bedrock of our validation strategy.[1][4][5]

This guide will focus on a comparative approach, evaluating two common reversed-phase HPLC columns to illustrate how column chemistry influences separation and validation outcomes.

Foundational Principles: Crafting a Stability-Indicating Method

The primary goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[6][7] Such a method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferences.[8]

The Role of Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in the development of stability-indicating methods.[6][7] By subjecting the drug substance to harsh conditions, we can generate potential degradation products and ensure our analytical method can separate them from the parent compound.[9] The typical stress conditions, as recommended by ICH guidelines, include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄[9]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH[9]

  • Oxidation: 0.1% to 3% Hydrogen Peroxide (H₂O₂)[9]

  • Thermal Degradation: 40°C to 80°C[9]

  • Photolytic Degradation: Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[9]

The goal is to achieve a target degradation of approximately 5-20% of the active ingredient.[9] Over-stressing can lead to the formation of secondary degradants not relevant to formal stability studies, while under-stressing may not produce a sufficient amount of degradants to challenge the method's specificity.[9][10]

Experimental Workflow for Method Validation

The validation process follows a structured workflow, ensuring all critical parameters are assessed.

HPLC_Validation_Workflow A Method Development & Optimization B Forced Degradation Studies A->B C Validation Protocol Definition B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Validated Method J->K

Caption: A typical workflow for HPLC method validation.

Comparative Analysis of HPLC Columns

The choice of HPLC column is a critical factor that dictates the selectivity and resolution of the separation.[11][12] For an aromatic and moderately hydrophobic compound like this compound, a reversed-phase column is the most suitable choice.[11] We will compare the performance of two commonly used stationary phases: a standard C18 (L1) column and a Biphenyl column.

  • C18 (Octadecyl) Column: The workhorse of reversed-phase chromatography, it provides excellent hydrophobic retention for a wide range of compounds.[11]

  • Biphenyl Column: Offers alternative selectivity through π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar compounds, including isomers.[13][14]

Proposed Chromatographic Conditions
ParameterMethod A (C18 Column)Method B (Biphenyl Column)
Column C18, 4.6 x 150 mm, 5 µmBiphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-90% B in 15 min40-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 260 nmUV at 260 nm
Injection Vol. 10 µL10 µL

Rationale for Choices:

  • Mobile Phase: A simple acidic mobile phase (formic acid) is chosen to ensure the pyridine nitrogen is protonated, leading to better peak shape for this basic compound. Acetonitrile is a common organic modifier in reversed-phase HPLC.[15]

  • Gradient Elution: A gradient is employed to ensure adequate retention of the main peak while eluting any potential, more polar degradation products in a reasonable timeframe.[16]

  • Detection Wavelength: The UV maximum for pyridine derivatives is typically in the 250-270 nm range. 260 nm is a reasonable starting point, which should be confirmed by a UV scan of the analyte.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental protocols and present hypothetical comparative data for the two columns. The acceptance criteria are based on ICH guidelines.[3][4]

System Suitability

System suitability testing is an integral part of any chromatographic method to ensure the system is performing adequately.[17][18]

Protocol:

  • Prepare a standard solution of this compound at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for retention time and peak area.

  • Determine the theoretical plates (N) and tailing factor (T).

Comparative Data:

ParameterMethod A (C18)Method B (Biphenyl)Acceptance Criteria
RSD of Peak Area (%) 0.80.7≤ 2.0%
RSD of Retention Time (%) 0.20.2≤ 1.0%
Tailing Factor (T) 1.11.0≤ 2.0
Theoretical Plates (N) > 5000> 6000> 2000

Both methods demonstrate acceptable system suitability. The Biphenyl column shows slightly better peak symmetry and efficiency.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]

Protocol:

  • Analyze a blank (diluent), a placebo (if applicable), the API, and the API spiked with known impurities and degradation products from forced degradation studies.

  • Assess for any interference at the retention time of the main peak.

  • Perform peak purity analysis using a photodiode array (PDA) detector.

Expected Outcome: The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo samples. The main peak should be well-resolved from all degradation products and impurities. Peak purity analysis should confirm the homogeneity of the analyte peak.

Specificity_Evaluation cluster_0 Sample Injections cluster_1 Data Analysis A Blank (Diluent) E Check for Interference at API tR A->E B Placebo B->E C API Standard F Resolution between API & Degradants C->F D Stressed Sample D->F G Peak Purity Analysis D->G H Specificity Confirmed E->H F->H G->H

Caption: Logical flow for specificity assessment.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (C18)Method B (Biphenyl)Acceptance Criteria
Range (%) 50 - 15050 - 150As specified
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Both methods exhibit excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often assessed by recovery studies.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the API.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Concentration LevelMethod A (C18) - % RecoveryMethod B (Biphenyl) - % RecoveryAcceptance Criteria
80% 99.5100.198.0 - 102.0%
100% 100.2100.598.0 - 102.0%
120% 100.8101.098.0 - 102.0%
Mean Recovery (%) 100.17100.5398.0 - 102.0%
RSD (%) 0.650.45≤ 2.0%

Both methods demonstrate a high degree of accuracy.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]

Protocol (Repeatability - Intra-assay precision):

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the RSD of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Comparative Data:

ParameterMethod A (C18) - % RSDMethod B (Biphenyl) - % RSDAcceptance Criteria
Repeatability 0.90.8≤ 2.0%
Intermediate Precision 1.21.1≤ 2.0%

Both methods are precise, with the Biphenyl column showing slightly lower variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Data:

ParameterMethod A (C18)Method B (Biphenyl)
LOD (µg/mL) 0.050.04
LOQ (µg/mL) 0.150.12

The Biphenyl column demonstrates slightly better sensitivity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

Protocol:

  • Vary critical parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Analyze the system suitability of the standard under each condition.

Comparative Data:

Parameter VariedMethod A (C18) - System SuitabilityMethod B (Biphenyl) - System Suitability
Flow Rate (0.9 mL/min) PassesPasses
Flow Rate (1.1 mL/min) PassesPasses
Temperature (25 °C) PassesPasses
Temperature (35 °C) PassesPasses
% Organic (±2%) PassesPasses

Both methods are robust to minor changes in chromatographic conditions.

Conclusion and Recommendation

Both the C18 and Biphenyl columns are suitable for the validated analysis of this compound, meeting all acceptance criteria based on ICH guidelines. However, the Biphenyl column demonstrated a slight advantage in terms of peak symmetry, efficiency, and sensitivity (lower LOQ). For a stability-indicating method where the separation of closely related impurities and degradation products is paramount, the alternative selectivity offered by the Biphenyl phase's π-π interactions could provide a greater margin of safety and better resolution.

Therefore, for routine quality control and stability testing of this compound, the method utilizing the Biphenyl column is recommended. The final choice, however, should always be confirmed by challenging the method with actual process impurities and long-term stability samples.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-Isopropenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of success. Positional isomers, molecules with identical formulas but different arrangements of substituents, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The ability to unambiguously distinguish between them is therefore critical.

This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-(prop-1-en-2-yl)pyridine and two of its key positional isomers. As a senior application scientist, my aim is not just to present data, but to illuminate the underlying principles that govern the spectral differences. We will explore how the placement of the bromine atom and the isopropenyl group on the pyridine ring creates unique electronic environments, which are in turn reflected as distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Every experimental choice and interpretation is grounded in established physicochemical principles, providing a self-validating framework for researchers in the field.

Isomers Under Investigation

The comparison will focus on three structurally distinct isomers. The choice of these specific isomers allows for a clear demonstration of how substituent position relative to the nitrogen atom and to each other influences the spectroscopic output.

Caption: Molecular structures of the three selected positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are exquisitely sensitive to the electronic effects of the substituents.

¹H NMR Comparison

The pyridine ring protons are most informative. The electron-withdrawing nature of the nitrogen atom deshields adjacent (α) protons, shifting them downfield. The bromine atom also has a significant deshielding effect. The interplay of these factors creates a unique pattern for each isomer.

Proton Assignment Isomer 1 (3-Br, 5-vinyl) Isomer 2 (2-Br, 5-vinyl) Isomer 3 (3-Br, 4-vinyl)
H-2 ~8.5 ppm (d, J≈2.0 Hz)-~8.6 ppm (s)
H-4 ~8.0 ppm (t, J≈2.0 Hz)~7.8 ppm (dd, J≈8.5, 2.5 Hz)-
H-6 ~8.6 ppm (d, J≈2.0 Hz)~8.4 ppm (d, J≈2.5 Hz)~8.5 ppm (d, J≈5.0 Hz)
H-vinyl (=CH₂) ~5.5, ~6.0 ppm (2 x s)~5.4, ~5.9 ppm (2 x s)~5.3, ~5.8 ppm (2 x s)
-CH₃ ~2.1 ppm (s)~2.1 ppm (s)~2.2 ppm (s)

Causality Behind the Differences:

  • Isomer 1 (3,5-disubstituted): Exhibits a highly symmetrical pattern for the ring protons. H-2 and H-6 are deshielded by the nitrogen and appear at a similar downfield shift, split into doublets by H-4. H-4 appears as a characteristic triplet (or more accurately, a doublet of doublets with similar J values) due to coupling with both H-2 and H-6.

  • Isomer 2 (2,5-disubstituted): The bromine at the 2-position places it alpha to the nitrogen, strongly influencing the electronic environment. H-6 is the most deshielded proton alpha to the nitrogen. The characteristic ABX system of the three adjacent ring protons (H-3, H-4, H-6) provides a clear signature.

  • Isomer 3 (3,4-disubstituted): The ortho-positioning of the bulky substituents leads to steric hindrance, which can influence the conformation of the isopropenyl group. The ¹H NMR spectrum is distinct with H-2 appearing as a singlet (no adjacent protons) and H-5/H-6 showing a typical ortho-coupling doublet pattern.

¹³C NMR Comparison

¹³C NMR provides complementary information. The carbon chemical shifts are highly sensitive to the electronegativity of attached atoms (N, Br). Most ¹³C NMR spectra are acquired with proton decoupling, so each unique carbon appears as a singlet.[1]

Carbon Assignment Isomer 1 (3-Br, 5-vinyl) Isomer 2 (2-Br, 5-vinyl) Isomer 3 (3-Br, 4-vinyl)
C-Br ~120 ppm~142 ppm~122 ppm
C-vinyl (quat) ~135 ppm~134 ppm~140 ppm
C-N (alpha) ~150, ~148 ppm~150 ppm~148, ~152 ppm
C-N (gamma) ~138 ppm~140 ppm-
C-vinyl (=CH₂) ~118 ppm~117 ppm~119 ppm
-CH₃ ~22 ppm~22 ppm~23 ppm

Causality Behind the Differences:

  • The chemical shift of the carbon atom directly bonded to bromine (C-Br) is a key indicator. In Isomer 2, this carbon is also alpha to the nitrogen (C-2), resulting in a significant downfield shift compared to Isomers 1 and 3 where the C-Br is at a beta position (C-3).[2]

  • The number of signals in the aromatic region can also be a clue, although all three isomers have six distinct carbon environments in the pyridine ring. The key is the specific chemical shifts which can be predicted using additive models or DFT calculations.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid method for identifying functional groups. While all three isomers will show similar peaks for the main functional groups, the "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information about the substitution pattern on the aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Aromatic C-H stretch 3000 - 3100Present in all isomers.
Aliphatic C-H stretch 2850 - 3000From the methyl group. Present in all.
C=C stretch (vinyl) 1640 - 1650A sharp, medium-intensity band.[3]
C=C / C=N stretch (ring) 1550 - 1610Multiple bands expected. The pattern and intensity can vary with substitution.[4][5]
C-H out-of-plane bend 700 - 900Highly diagnostic. The specific pattern of bands in this region is characteristic of the pyridine substitution pattern.
C-Br stretch 500 - 650May be weak and difficult to assign definitively.

Distinguishing Features: The most significant differences will arise from the C-H out-of-plane bending vibrations. The number and position of adjacent hydrogen atoms on the ring dictate these absorption frequencies. For example, the isolated proton in Isomer 1 (at C-4) will have a different bending frequency compared to the adjacent protons in Isomers 2 and 3.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure.

Molecular Ion (M⁺): All three isomers have the same molecular formula, C₈H₈BrN, and a molecular weight of 198.06 g/mol . A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion:

  • M⁺ peak at m/z ≈ 197 (containing ⁷⁹Br)

  • M+2 peak at m/z ≈ 199 (containing ⁸¹Br) This characteristic pattern immediately confirms the presence of a single bromine atom in the molecule.[7]

Fragmentation Analysis: The key to differentiation lies in the fragmentation pattern. The stability of the resulting fragments is dictated by the isomer's structure.

  • Isomer 1 & 3 (Br at C-3): Loss of a bromine radical (•Br) is a likely fragmentation pathway, leading to a peak at m/z 118. Subsequent fragmentation would involve the isopropenyl group.

  • Isomer 2 (Br at C-2): The C-Br bond at the alpha position is often more labile in pyridine rings. A primary fragmentation might be the loss of •Br. However, rearrangements involving the nitrogen atom are also possible. The fragmentation of brominated aromatics can be complex, but the relative abundances of key fragments will differ.[8][9]

  • Loss of Methyl: A common fragmentation for isopropenyl groups is the loss of a methyl radical (•CH₃) to form a stable vinyl pyridinium cation. This would result in a peak at m/z 182/184 (still containing Br). The relative intensity of this fragmentation pathway versus the loss of •Br can help distinguish the isomers.

Caption: A typical workflow for definitive isomer identification.

Experimental Protocols

The following are standardized protocols for acquiring high-quality data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer for ¹H NMR or 20-30 mg for ¹³C NMR.[2]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent does not have peaks that overlap with analyte signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a spectrum with 1024 or more scans, depending on sample concentration.

    • Use proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • For Solids: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

    • For Liquids/Solutions: A thin film can be prepared between two NaCl or KBr plates.

  • Background Scan: Perform a background scan of the empty ATR crystal or salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The data is typically presented as percent transmittance vs. wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample purity is a concern.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion (M⁺) and the M+2 peak to confirm the presence of bromine.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the suspected isomer structure.

Conclusion

The differentiation of positional isomers like the bromo-isopropenylpyridines is a challenge that demands a multi-faceted analytical approach. While each spectroscopic technique provides valuable clues, their combined power allows for unequivocal structure elucidation. ¹H NMR offers the most definitive data through its sensitivity to proton coupling and electronic environment. ¹³C NMR complements this by probing the carbon skeleton. IR spectroscopy provides a rapid check for functional groups and substitution patterns, while Mass Spectrometry confirms the molecular weight and offers structural clues through fragmentation. By understanding the causal links between molecular structure and spectral output, researchers can confidently navigate the complexities of isomer characterization, ensuring the integrity and success of their synthetic and developmental endeavors.

References

A Comparative Guide to the Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(prop-1-en-2-yl)pyridine, also known as 3-bromo-5-isopropenylpyridine, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, coupled with a reactive isopropenyl group and a bromine handle for further functionalization, makes it a versatile intermediate for the synthesis of complex molecular architectures. The efficiency, cost, and scalability of its synthesis are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth cost-benefit analysis of several common synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and economic realities of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on their specific project goals, whether they prioritize yield, cost-effectiveness, scalability, or environmental impact.

Comparative Analysis of Synthetic Strategies

The primary disconnection for synthesizing the target molecule involves forming the carbon-carbon bond between the pyridine C5 position and the isopropenyl group. This can be achieved through several modern and classical synthetic transformations, starting from the readily available 3,5-dibromopyridine. We will evaluate Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, and Heck) and classical organometallic methods (Grignard and Wittig reactions).

Workflow Overview

The following diagram illustrates the decision-making workflow for selecting an appropriate synthetic method.

Synthetic_Method_Selection Start Project Goal: Synthesize this compound Decision1 Key Priority? Start->Decision1 Cost Low Cost & Scalability Decision1->Cost Cost Yield High Yield & Purity Decision1->Yield Yield/Purity Safety Minimal Hazard Decision1->Safety Safety Method_Heck Heck Reaction Cost->Method_Heck Method_Suzuki Suzuki Coupling Yield->Method_Suzuki Safety->Method_Suzuki Conclusion Final Method Selection Method_Suzuki->Conclusion Recommended for most applications Method_Heck->Conclusion Best for large-scale industrial synthesis Method_Stille Stille Coupling Method_Stille->Conclusion Avoid due to toxicity Method_Grignard Grignard Reaction Method_Grignard->Conclusion Viable but multi-step

Caption: Decision workflow for selecting a synthetic route.

The Suzuki-Miyaura Coupling

The Suzuki reaction is a pillar of modern organic synthesis, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[1][2] The reaction couples an organoboron species with an organohalide using a palladium catalyst.[1]

Reaction Scheme: (A generic image representing the Suzuki coupling of an aryl halide with a boronic ester)

Expertise & Experience Insights

The primary advantage of the Suzuki coupling for this synthesis is its reliability and high yield. The starting materials, 3,5-dibromopyridine and isopropenylboronic acid pinacol ester, are commercially available. The reaction typically proceeds cleanly, with the main challenge being the potential for a small amount of the disubstituted product (3,5-diisopropenylpyridine). This can be minimized by using a slight excess of 3,5-dibromopyridine relative to the boronic ester, ensuring the boron reagent is the limiting factor. The boronic acids and their esters are generally stable, non-toxic, and easy to handle, and the inorganic by-products are easily removed during workup.[3]

Trustworthiness: Self-Validating Protocol

The protocol below is designed to be robust. The use of a pre-catalyst like Pd(PPh₃)₄ simplifies the procedure by avoiding the need for separate ligand addition. The base, typically an aqueous carbonate or phosphate solution, is crucial for activating the boronic ester for transmetalation.[3][4] Progress can be monitored by TLC or LC-MS, with the disappearance of the boronic ester and the appearance of a new, less polar product spot indicating a successful reaction.

Experimental Protocol: Suzuki Coupling
  • Reagent Setup: To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1.2 eq.), isopropenylboronic acid pinacol ester (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the boronic ester.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium.[5] It is known for its tolerance of a wide variety of functional groups and its effectiveness in complex molecule synthesis.[6][7]

Reaction Scheme: (A generic image representing the Stille coupling of an aryl halide with an organostannane)

Expertise & Experience Insights

While mechanistically similar to the Suzuki coupling, the Stille reaction's primary and most significant drawback is the high toxicity of organotin reagents and by-products.[5][8][9][10] Trialkyltin halides (e.g., Bu₃SnBr) generated as by-products are toxic, difficult to remove completely from the desired product, and pose a significant environmental hazard.[8][11][12][13] Although the reaction itself is robust, the purification challenges and safety concerns often make it a less attractive option, especially when viable alternatives like the Suzuki coupling exist.

Trustworthiness: Self-Validating Protocol

A successful Stille coupling is validated by the consumption of starting materials and the formation of the product. However, validation must also include rigorous purification and analysis (e.g., by ¹H NMR and elemental analysis) to ensure the complete removal of tin residues. The presence of tin by-products can interfere with subsequent reactions and biological assays.

Experimental Protocol: Stille Coupling
  • Reagent Setup: In a flame-dried flask under an argon atmosphere, dissolve 3,5-dibromopyridine (1.0 eq.) and isopropenyltributyltin (1.1 eq.) in anhydrous DMF or toluene.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).

  • Reaction: Heat the reaction mixture to 90-100 °C for 6-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with diethyl ether, and quench with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. Multiple chromatographic separations may be necessary to remove all tin impurities.

The Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[14][15] For this synthesis, it would involve coupling 3,5-dibromopyridine with propene gas or a propene surrogate.

Reaction Scheme: (A generic image representing the Heck coupling of an aryl halide with an alkene)

Expertise & Experience Insights

The Heck reaction is highly atom-economical, as it directly uses a simple alkene.[16] This makes it potentially very cost-effective for large-scale industrial production. However, using a gaseous reagent like propene requires specialized pressure equipment, which may not be readily available in a standard research lab. Regioselectivity can also be a concern, although with terminal alkenes like propene, the substitution typically occurs at the less substituted carbon.[17] The reaction often requires higher temperatures compared to Suzuki or Stille couplings.[17]

Trustworthiness: Self-Validating Protocol

The protocol's success is determined by the formation of the desired product, which can be confirmed by GC-MS and NMR. Key parameters to control are the pressure of the propene gas and the reaction temperature to ensure consistent results and minimize side reactions.

Experimental Protocol: Heck Reaction
  • Reagent Setup: To a high-pressure reaction vessel, add 3,5-dibromopyridine (1.0 eq.), palladium(II) acetate [Pd(OAc)₂] (0.02 eq.), a suitable phosphine ligand like triphenylphosphine (PPh₃) (0.04 eq.), and a base such as triethylamine (Et₃N) (1.5 eq.) in a solvent like DMF or NMP.

  • Alkene Addition: Seal the vessel, purge with argon, and then pressurize with propene gas (e.g., 2-5 atm).

  • Reaction: Heat the mixture to 100-140 °C for 12-24 hours with vigorous stirring.

  • Workup: After cooling and carefully venting the excess propene, filter the reaction mixture to remove palladium black and the salt by-product.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

The Grignard Reaction

This classical organometallic approach involves two steps: first, the formation of a Grignard reagent from 3,5-dibromopyridine, followed by its reaction with acetone.[18] A subsequent dehydration step would be required to form the alkene.

Reaction Scheme: (A generic image representing the Grignard reaction of an aryl halide with a ketone)

Expertise & Experience Insights

The Grignard reaction is a powerful C-C bond-forming tool, but it has significant limitations for this specific target.[19] Firstly, the formation of the Grignard reagent from 3,5-dibromopyridine can be complicated. It's often difficult to form the mono-Grignard reagent selectively. Secondly, Grignard reagents are extremely sensitive to moisture and require strictly anhydrous conditions.[19][20] The reaction with acetone would yield a tertiary alcohol, which must then be dehydrated in a separate step using a strong acid, adding to the overall step count and potentially leading to side products.

Trustworthiness: Self-Validating Protocol

Each step requires careful validation. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation by mass spectrometry. The subsequent steps are monitored by standard chromatographic and spectroscopic methods. The need for strictly anhydrous conditions is paramount for reproducibility.[20]

Experimental Protocol: Grignard Reaction & Dehydration
  • Step 1: Grignard Formation

    • Activate magnesium turnings in a flame-dried, three-neck flask under argon.

    • Add anhydrous diethyl ether or THF.

    • Slowly add a solution of 3,5-dibromopyridine in the same anhydrous solvent. Gentle heating or a crystal of iodine may be needed to initiate the reaction.

  • Step 2: Reaction with Acetone

    • Cool the freshly prepared Grignard reagent solution to 0 °C.

    • Slowly add a solution of anhydrous acetone (1.0 eq.) in the same solvent.[21]

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, dry, and concentrate.

  • Step 3: Dehydration

    • Dissolve the crude tertiary alcohol in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture in a flask equipped with a Dean-Stark apparatus to remove water.

    • Upon completion, neutralize the acid, extract the product, dry, concentrate, and purify by column chromatography.

The Wittig Reaction

The Wittig reaction converts a ketone or aldehyde to an alkene using a phosphonium ylide (Wittig reagent).[22][23] To synthesize the target molecule via this route, one would first need to prepare 3-bromo-5-acetylpyridine, which would then react with methylenetriphenylphosphorane.

Reaction Scheme: (A generic image representing the Wittig reaction of a ketone with a phosphonium ylide)

Expertise & Experience Insights

The main disadvantage of the Wittig approach is its multi-step nature. The synthesis of the starting material, 3-bromo-5-acetylpyridine, adds complexity and reduces the overall yield. The reaction itself generates triphenylphosphine oxide as a stoichiometric by-product, which can sometimes be difficult to separate from the desired product.[24] However, the Wittig reaction is very reliable for installing a terminal double bond and is tolerant of many functional groups.[25][26]

Trustworthiness: Self-Validating Protocol

The protocol requires the initial synthesis and purification of 3-bromo-5-acetylpyridine. The Wittig reaction itself is validated by the disappearance of the ketone starting material and the formation of the alkene, easily distinguishable by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of vinyl proton signals).

Experimental Protocol: Wittig Reaction
  • Step 1: Ylide Preparation

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under argon.

    • Cool the suspension to 0 °C or below.

    • Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic orange/red color of the ylide persists.

  • Step 2: Wittig Reaction

    • To the freshly prepared ylide solution at low temperature, add a solution of 3-bromo-5-acetylpyridine (synthesized separately) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to separate the product from triphenylphosphine oxide.

Cost-Benefit Analysis: Data Summary

The following table summarizes the key performance indicators for each synthetic method. Costs are estimated based on bulk catalogue prices for starting materials and catalysts and are intended for comparative purposes.[27][28][29][30][31][32][33][34][35][36][37]

MetricSuzuki CouplingStille CouplingHeck ReactionGrignard ReactionWittig Reaction
Starting Materials 3,5-Dibromopyridine, Isopropenylboronic acid pinacol ester3,5-Dibromopyridine, Isopropenyltributyltin3,5-Dibromopyridine, Propene3,5-Dibromopyridine, Acetone3-Bromo-5-acetylpyridine, Methyltriphenylphosphonium bromide
Typical Yield 75-90%70-85%60-80%40-60% (overall)50-70% (overall)
Relative Cost/Gram ModerateHighLow ModerateHigh
Reaction Steps 1 1132+
Safety Concerns LowVery High (Toxic Tin) Moderate (Gas pressure)High (Pyrophoric reagents)Moderate (Strong base)
Environmental Impact LowHigh (Tin waste) LowModerateModerate
Scalability GoodPoorExcellent FairFair
Ease of Purification Good PoorGoodFairFair
Catalytic Cycle of the Suzuki Coupling

The efficiency of the Suzuki reaction stems from its well-defined catalytic cycle.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B + Ar-X C Transmetalation (Ar-Pd(II)-R)L₂ B->C + [R-B(OR)₂]⁻ D Reductive Elimination C->D D->A Product: Ar-R Base Base (e.g., K₃PO₄) activates Boronic Ester Boronic R-B(OR)₂ Base->Boronic Boronic->C

Caption: Simplified catalytic cycle for the Suzuki coupling.

Conclusion and Recommendations

Based on this comprehensive analysis, a clear hierarchy of methods emerges for the synthesis of this compound.

  • Top Recommendation: Suzuki-Miyaura Coupling For most laboratory-scale and pilot-scale syntheses, the Suzuki coupling is the superior method . It offers an excellent balance of high yield, operational simplicity, good functional group tolerance, and favorable safety and environmental profiles. The starting materials are readily accessible, and purification is straightforward.

  • For Industrial Scale-Up: Heck Reaction If the primary driver is cost and the synthesis is intended for large-scale industrial production, the Heck reaction becomes highly attractive . Its use of inexpensive propene gas makes it the most atom-economical and cost-effective route, provided the necessary high-pressure equipment is available.

  • Methods to Avoid or Use with Caution:

    • The Stille coupling should generally be avoided for this target due to the severe toxicity and environmental hazards associated with organotin compounds, especially when a safer and equally effective alternative like the Suzuki reaction exists.[8][9][13]

    • The Grignard and Wittig reactions are viable but less efficient due to their multi-step nature, which lowers overall yield and increases labor. They are best reserved for situations where the specific precursors are already in hand or where palladium-catalyzed methods are incompatible with other functionalities in a more complex substrate.

Ultimately, the choice of synthetic route depends on the specific priorities of the research program. However, for producing this compound, the Suzuki coupling provides the most robust and versatile solution for the modern synthetic chemist.

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among these, this compound, also known as 3-bromo-5-isopropenylpyridine, is a versatile building block. Its strategic placement of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, while the isopropenyl group at the 5-position offers a handle for further synthetic transformations. The ability to efficiently and selectively functionalize this molecule is paramount for the rapid generation of novel molecular entities with potential biological activity or unique material properties.

This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the functionalization of this compound. We will delve into the mechanistic nuances of key cross-coupling reactions, present comparative data from analogous systems to guide your experimental design, and provide detailed, field-proven protocols.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic halides like this compound. The general catalytic cycle for many of these reactions is depicted below.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation / Carbopalladation / Amine Coordination Transmetalation / Carbopalladation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation / Carbopalladation / Amine Coordination Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Carbopalladation / Amine Coordination->Ar-Pd(II)-R(L2) R-M / Alkene / Amine Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Suzuki-Miyaura Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine 3-bromopyridine derivative, arylboronic acid, and base in a reaction vessel. Inert Evacuate and backfill with an inert gas (e.g., Argon). Start->Inert Catalyst Add palladium catalyst and ligand. Inert->Catalyst Solvent Add degassed solvent. Catalyst->Solvent Heat Heat the reaction mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Upon completion Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

A Comparative Guide to Purity Assessment of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the synthesis of novel active pharmaceutical ingredients (APIs), the structural integrity and purity of intermediate compounds are paramount. 3-Bromo-5-(prop-1-en-2-yl)pyridine is a critical heterocyclic building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct more complex molecular architectures.[1][2][3] The presence of even minute impurities—such as residual starting materials, by-products from side reactions, or catalysts—can compromise the yield, safety, and efficacy of the final API.[4] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in field-proven insights to ensure robust and reliable quality control.

The Imperative of Purity in a Synthetic Intermediate

The purity of this compound directly influences downstream processes and final product quality. Key considerations include:

  • Reaction Kinetics and Yield: Impurities can poison catalysts, participate in competing side reactions, or inhibit the desired transformation, leading to lower yields and complex purification challenges.

  • Impurity Profiling: Uncharacterized impurities in an intermediate can carry through the synthetic route, complicating the impurity profile of the final API and creating significant regulatory hurdles.

  • Toxicological Concerns: Certain process-related impurities, such as residual palladium from coupling reactions or toxic organic precursors, pose direct safety risks.

Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive understanding of the material's quality.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific information required. While a single method is rarely sufficient, understanding the strengths and weaknesses of each is key to building a comprehensive testing strategy. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity determination due to its high resolution and sensitivity.[5] However, orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) are invaluable for absolute quantification without the need for specific reference standards.[4][6][7]

Table 1: Performance Comparison of Purity Assessment Methods
TechniquePrincipleKey AdvantagesCommon LimitationsApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity; excellent for quantifying known impurities; widely available.[5][8][9][10]Requires a reference standard for each impurity for accurate quantification; may not detect non-chromophoric compounds.Primary method for purity and impurity profiling. Can separate starting materials, isomers, and most organic by-products.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[4][11]Provides absolute purity assessment without a specific standard for the analyte; gives structural confirmation.[6][7][12]Lower sensitivity than HPLC; requires careful selection of a non-overlapping internal standard and optimized acquisition parameters.Orthogonal method to HPLC for an independent, absolute purity value. Excellent for confirming the primary structure and identifying major impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Unmatched for analyzing volatile and semi-volatile impurities like residual solvents.[13][14]Not suitable for non-volatile or thermally labile compounds. The target molecule may require derivatization.Essential for quantifying residual solvents from synthesis and purification steps (e.g., Toluene, Dioxane, THF).[1]
Mass Spectrometry (MS) (coupled with LC/GC) Ionization of compounds followed by separation based on their mass-to-charge ratio.High sensitivity and specificity; provides molecular weight information crucial for identifying unknown impurities.[15][16]Matrix effects can suppress ion signals; quantification can be complex and requires isotopic standards for best accuracy.Used in conjunction with HPLC (LC-MS) or GC (GC-MS) to identify the structures of unknown peaks observed during purity analysis.

Experimental Protocols: From Theory to Practice

A method's reliability is contingent upon a meticulously executed protocol. The following sections detail validated starting points for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed to separate the main component from potential polar and non-polar impurities. The choice of a gradient elution is causal; it ensures that early-eluting polar impurities are well-resolved while providing sufficient organic strength to elute more non-polar, late-eluting compounds in a reasonable time with good peak shape.

Methodology:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Reagents & Materials:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10.0 mL of diluent to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 260 nm (based on the pyridine chromophore).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all integrated peaks.

Protocol 2: Quantitative ¹H NMR (qNMR)

qNMR serves as a powerful, independent verification of purity. The causality behind its power lies in the direct proportionality between the integral of a ¹H NMR signal and the number of protons it represents.[4] By comparing the integral of a known amount of a high-purity internal standard to the analyte's integral, one can determine the absolute purity of the sample.[6][11]

Methodology:

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents & Materials:

    • Internal Standard (IS): Maleic Anhydride (certified purity >99.5%).

    • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Spectrometer Setup: Ensure the instrument is properly locked and shimmed.

    • Key Parameters:

      • Pulse Angle: 30-90°. A 90° pulse provides maximum signal but requires a longer relaxation delay.

      • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point.

      • Number of Scans: ≥16, to ensure adequate signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate purity using the formula: Purity (%) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of the standard.

Visualizing the Analytical Workflow

A self-validating system uses multiple, independent techniques to build confidence in the analytical result. The following diagrams illustrate the workflow and logical interplay between the primary assessment methods.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing weigh Accurate Weighing dissolve Dissolution & Dilution weigh->dissolve inject Sample Injection dissolve->inject separation Gradient Separation on C18 Column inject->separation detection PDA/UV Detection separation->detection integrate Peak Integration detection->integrate calculate Area Percent Calculation integrate->calculate report report calculate->report Purity Report

Caption: A typical experimental workflow for purity determination by HPLC.

Orthogonal_Validation_Logic cluster_impurity_id Impurity Identification Synthesized_Product Synthesized This compound HPLC HPLC-UV (Relative Purity) Synthesized_Product->HPLC qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Checks for residual solvents HPLC->qNMR LCMS LC-MS (Non-volatile Impurities) HPLC->LCMS Characterize unknown peaks

Caption: Logical relationship for a self-validating purity assessment strategy.

Conclusion: An Integrated Approach to Quality

Assessing the purity of this compound requires more than a single measurement. It demands a well-reasoned, integrated analytical strategy. While HPLC provides high-resolution separation and relative quantification, its results must be validated by an orthogonal method like qNMR, which offers an absolute measure of purity. Furthermore, the definitive identification of volatile and non-volatile impurities using GC-MS and LC-MS, respectively, is crucial for process optimization and ensuring the final product's safety and quality. By employing these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the integrity of their synthetic intermediates and the success of their development programs.

References

Performance Benchmarking of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives: A Comparative Guide for Catalysis and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the performance benchmarking of novel compounds derived from the 3-Bromo-5-(prop-1-en-2-yl)pyridine scaffold. For researchers in catalysis and drug discovery, the strategic functionalization of this versatile pyridine core can unlock significant potential. Pyridine and its derivatives are foundational scaffolds in numerous bioactive natural products, pharmaceuticals, and highly effective ligands in transition-metal catalysis.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental design, enabling researchers to establish robust, self-validating systems for comparative analysis.

The core structure of this compound presents two primary sites for chemical modification: the bromine atom at the 3-position, which is an ideal handle for cross-coupling reactions, and the isopropenyl group at the 5-position, which influences the molecule's steric and electronic profile and can also be a site for further chemistry. This guide will focus on derivatization at the bromine site to generate a diverse chemical library and subsequently outline rigorous methodologies for performance evaluation in both catalytic and biological contexts.

Part 1: Foundational Synthesis of a Derivative Library via Cross-Coupling

To benchmark performance, a library of structurally diverse analogs must first be synthesized from the parent this compound. Palladium-catalyzed cross-coupling reactions are the industry standard for this task, offering unparalleled efficiency and functional group tolerance.[3][4][5]

Key Synthetic Strategies:

  • Suzuki-Miyaura Coupling: For creating C(sp²)–C(sp²) bonds. Reacting the parent compound with a variety of arylboronic acids or esters is the most effective method to introduce diverse aromatic and heteroaromatic substituents. This is critical for tuning electronic properties and steric bulk, which directly impacts ligand performance and biological interactions.[5][6][7][8]

  • Buchwald-Hartwig Amination: For creating C(sp²)–N bonds. This reaction with primary or secondary amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamine derivatives that are prevalent in pharmacologically active compounds.[4][9][10][11]

  • Heck-Mizoroki Coupling: For C(sp²)–C(sp²) bond formation with alkenes. This allows for the introduction of vinyl groups, which can serve as further synthetic handles or as key pharmacophores.[12][13][14][15]

The following diagram illustrates a generalized workflow for creating a diverse library of derivatives from the starting material, which is the essential first step before any performance comparison can be undertaken.

cluster_synthesis Derivative Synthesis Workflow cluster_reagents Coupling Partners Start This compound (Parent Compound) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Diverse Chemical Library (Derivatives 1, 2, 3...n) Coupling->Library Functionalization BoronicAcids Arylboronic Acids (Suzuki-Miyaura) BoronicAcids->Coupling Amines Primary/Secondary Amines (Buchwald-Hartwig) Amines->Coupling Alkenes Alkenes (Heck) Alkenes->Coupling

Caption: Workflow for generating a derivative library for benchmarking.

Part 2: Performance Benchmarking in Homogeneous Catalysis

Once synthesized, the derivatives can be evaluated as ligands in a transition-metal-catalyzed reaction. The steric and electronic properties of the newly introduced substituents are expected to profoundly influence the stability and activity of the catalytic species. A well-chosen model reaction allows for the quantitative comparison of these effects.

A. Model Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an ideal benchmark due to its widespread use and sensitivity to ligand structure.[16][17] A standardized reaction, such as the coupling of 4-chloroanisole (an electron-rich, challenging aryl chloride) with phenylboronic acid, provides a rigorous test for ligand efficacy.

B. Key Performance Indicators (KPIs)

The performance of each derivative as a ligand will be assessed against the following metrics:

  • Yield (%) : The ultimate measure of reaction efficiency.

  • Turnover Number (TON) : Moles of product formed per mole of catalyst. A measure of catalyst longevity.

  • Turnover Frequency (TOF) : Moles of product per mole of catalyst per unit time. A measure of catalyst activity.[18][19]

  • Catalyst Loading (mol%) : The minimum amount of palladium/ligand complex required to achieve a high yield.

  • Reaction Time (h) : Time required to reach >95% conversion.

C. Experimental Protocol: Ligand Performance Screening

This protocol is designed to be self-validating by ensuring consistency across all comparative experiments.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the pyridine derivative ligand (1.2 mol%) in an anhydrous, deoxygenated solvent (e.g., dioxane) for 30 minutes at room temperature. This allows for the formation of a well-defined active catalytic species.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-chloroanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Reaction Initiation: Add the pre-formed catalyst solution (or the Pd precursor and ligand directly) to the Schlenk tube, followed by the reaction solvent to achieve a standard concentration (e.g., 0.5 M).

  • Execution and Monitoring: Place the sealed tube in a preheated oil bath at a standard temperature (e.g., 100 °C). Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours), quench with water, extract with ethyl acetate, and analyze by GC-FID or ¹H NMR to determine the conversion rate and yield using an internal standard.

  • Data Analysis: Calculate TON and TOF at a specific time point (e.g., 2 hours) for direct comparison of catalyst activity.

D. Causality and Experimental Design
  • Choice of Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) or Pd(II) precursors that enter the catalytic cycle.[17] The choice can influence the induction period and overall activity.

  • Choice of Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] K₃PO₄ is a strong base often effective for challenging couplings, while weaker bases like K₂CO₃ may be sufficient for more reactive substrates.

  • Ligand:Palladium Ratio: A slight excess of ligand (e.g., 1.2:1 to 2:1) is often used to prevent palladium black precipitation and maintain catalyst stability.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, the mechanism by which these pyridine-derived ligands will operate.

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

E. Comparative Data Summary

All quantitative data should be summarized in a table for objective, at-a-glance comparison.

Derivative IDSubstituent (R)Catalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
L1 -Phenyl1.08959511.9
L2 -4-Methoxyphenyl1.04989824.5
L3 -4-(CF₃)phenyl1.01285857.1
L4 -Morpholinyl1.02460602.5

Note: Data is hypothetical and for illustrative purposes only.

Part 3: Performance Benchmarking in Biological Assays

The structural motifs accessible through derivatization of the this compound core are common in biologically active molecules.[6][20][21] Therefore, benchmarking the synthesized library for relevant biological activity is a critical application.

A. Model Assay: Anti-Proliferative Activity

A primary screen for anti-cancer potential is a foundational and high-throughput method for benchmarking. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability, is a robust choice.[1][2]

B. Key Performance Indicators (KPIs)
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. It is the primary measure of a compound's potency.

  • Selectivity Index (SI): Calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher SI indicates greater selectivity for cancer cells, a crucial parameter for a potential therapeutic agent.

C. Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: Seed human cancer cells (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Replace the medium in the plates with the compound-containing medium and incubate for a standard duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to an untreated control. Plot viability against the logarithm of compound concentration and use non-linear regression to calculate the IC₅₀ value for each compound on each cell line.

D. Workflow for Biological Screening

The following diagram outlines the logical flow of a typical cell-based screening campaign to determine the bioactivity of the synthesized derivatives.

cluster_bio Biological Screening Workflow Start Derivative Library Treat Treat Cells with Compound Dilutions Start->Treat PlateCells Plate Cancer & Normal Cell Lines PlateCells->Treat Assay Perform Viability Assay (e.g., MTT) Treat->Assay Readout Measure Absorbance (Plate Reader) Assay->Readout Analysis Calculate IC₅₀ Values & Selectivity Index Readout->Analysis

Caption: Workflow for a cell-based anti-proliferative assay.

E. Comparative Data Summary

A well-structured table is essential for comparing the potency and selectivity of the derivatives, which helps in identifying promising structure-activity relationships (SAR).

Derivative IDSubstituent (R)IC₅₀ HepG2 (µM)IC₅₀ MCF-7 (µM)IC₅₀ MCF-10A (µM)Selectivity Index (vs. HepG2)
D1 -Phenyl25.431.2> 100> 3.9
D2 -4-Fluorophenyl8.112.585.310.5
D3 -4-Hydroxyphenyl> 100> 100> 100-
D4 -Indolyl2.31.845.119.6

Note: Data is hypothetical and for illustrative purposes only.

Conclusion

This guide establishes a robust, dual-pathway framework for benchmarking the performance of novel derivatives of this compound. By employing standardized, self-validating protocols in both catalysis and biological screening, researchers can generate objective, comparable data. This systematic approach is crucial for elucidating structure-performance relationships, whether the goal is to develop a next-generation catalyst with superior activity or to identify a lead compound with potent and selective anti-cancer properties. The integration of these experimental workflows with computational studies, such as DFT for catalyst modeling or molecular docking for bioactivity, represents a powerful next step in rationally designing compounds with optimized performance characteristics.[22][23]

References

A Senior Application Scientist's Guide to the Cross-Validation of Reactions for 3-Bromo-5-(prop-1-en-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of common and effective synthetic transformations utilizing 3-Bromo-5-(prop-1-en-2-yl)pyridine, a versatile heterocyclic building block in medicinal chemistry and materials science. The strategic location of the bromine atom and the isopropenyl group offers multiple avenues for functionalization, making a thorough understanding of its reactivity paramount for researchers, scientists, and drug development professionals. This document moves beyond simple protocols to explain the underlying principles and rationale for experimental choices, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a key intermediate whose value lies in its bifunctional nature. The bromine atom at the 3-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. Simultaneously, the isopropenyl group at the 5-position serves as a handle for further transformations such as hydrogenation to an isopropyl group or various oxidation reactions. The pyridine nitrogen itself can influence the reactivity of the system, for instance, by coordinating to the metal center in catalytic cycles.[1] This guide will explore the cross-validation of experimental results for several key reaction classes, providing detailed protocols and comparative data to inform synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. For this compound, the primary reactions of interest are the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl structures by coupling an organoboron species with an organic halide.[2] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[3]

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The choice of base is critical for activating the boronic acid for transmetalation.[4]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂(R) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This protocol outlines a general procedure for the Suzuki coupling of a substituted 3-bromopyridine with an arylboronic acid, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-10070-95[3]
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10085-98General knowledge
Pd(PPh₃)₄Na₂CO₃DME/H₂O9075-90[3]

Key Insights:

  • The use of bulky, electron-rich phosphine ligands can sometimes improve yields for challenging substrates.

  • For substrates sensitive to high temperatures, lower reaction temperatures with a more active catalyst system may be necessary.

  • The isopropenyl group is generally stable under these conditions, but prolonged reaction times at high temperatures could lead to isomerization or polymerization, although this is not commonly observed.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatics.

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, coordination and insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[5] The base in the reaction serves to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord + Alkene PdII_Alkene Ar-Pd(II)L(Alkene)(Br) Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L(Br) Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product Ar-CH=CH-R Beta_Elim->Product HPdBr H-Pd(II)L₂(Br) Beta_Elim->HPdBr Base_Regen Base HPdBr->Base_Regen + Base Base_Regen->Pd0 Regeneration

Caption: Simplified catalytic cycle of the Heck reaction.

This protocol describes a general procedure for the Heck reaction of a substituted 3-bromopyridine with an acrylate, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, n-butyl acrylate, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12060-85[6]
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile8070-90General knowledge
Herrmann's CatalystNaOAcNMP13080-95General knowledge

Key Insights:

  • The regioselectivity of the alkene insertion can be an issue. With unsymmetrical alkenes, a mixture of α- and β-arylation products may be obtained.

  • A potential side reaction is the Heck reaction of the isopropenyl group of the starting material or product with another molecule of the aryl bromide. This can be minimized by using a more reactive alkene coupling partner and carefully controlling the stoichiometry.

  • High temperatures can sometimes lead to the isomerization of the newly formed double bond.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[7]

The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine to the palladium center, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination of the desired N-substituted product, which also regenerates the active Pd(0) catalyst.[8] The choice of ligand, base, and solvent is critical for the success of the reaction.[9]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR₂ PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle and dispose of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-5-(prop-1-en-2-yl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step, grounded in the known and inferred hazardous properties of this compound.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile for this specific compound is not extensively documented, data from its Safety Data Sheet (SDS) and analogous brominated pyridines provide a strong basis for a cautious approach.[1][2]

Key Hazards:

  • Acute Oral Toxicity: this compound is classified as "Acute toxicity - Category 3, Oral," with the hazard statement H301: "Toxic if swallowed."[1][3] This necessitates stringent measures to prevent ingestion.

  • Skin Irritation: The compound is categorized as "Skin irritation, Category 2," with the hazard statement H315: "Causes skin irritation."[1][3] Prolonged or repeated skin contact must be avoided.

  • Respiratory Irritation: Based on data for similar compounds like 3-Bromopyridine, it is prudent to assume that this compound may cause respiratory irritation.[2]

  • Thermal Decomposition: As a brominated organic compound, thermal decomposition can release hazardous substances such as hydrogen bromide and other toxic fumes.[2][4][5]

The following table summarizes the known hazard information for this compound:

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDanger

Immediate Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: An accessible and regularly tested eyewash station and safety shower are critical emergency preparedness measures.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Isolate the Spill: If safe to do so, prevent the spread of the liquid by using absorbent materials like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the initial spill.

  • Neutralize and Absorb: For small spills, once contained, cautiously neutralize with a suitable agent if your institution's protocols allow. Cover the spill with an inert absorbent material.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous waste, specifically as a halogenated organic compound.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled container for "Halogenated Organic Waste."

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene or glass), is in good condition, and has a secure, tightly fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).

Incompatible Materials

To prevent potentially violent reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste (e.g., residual chemical, contaminated materials) fume_hood->waste_generation segregation Segregate Waste: Halogenated Organic Waste Stream waste_generation->segregation container Use Designated, Labeled, and Sealed Waste Container segregation->container storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles container->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1] Never pour this chemical down the drain or dispose of it with general laboratory trash. Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a regulatory requirement but a professional obligation. By understanding its hazards, implementing stringent safety protocols, and adhering to a systematic disposal plan, we uphold our commitment to a safe and sustainable research environment. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety and waste management policies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(prop-1-en-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(prop-1-en-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.